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Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate Documentation Hub

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  • Product: Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate
  • CAS: 1007016-49-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

Executive Summary Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS: 1007016-49-0) is a highly specialized heterocyclic building block and pharmacophore of significant interest in modern drug discovery [3]. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS: 1007016-49-0) is a highly specialized heterocyclic building block and pharmacophore of significant interest in modern drug discovery [3]. Structurally characterized by a central 1,3-thiazole ring flanked by a lipophilic 3-phenoxyphenyl moiety and a hydrophilic sodium acetate group, this compound exemplifies the rational design principles used to target hydrophobic enzyme pockets while maintaining aqueous solubility. This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its application as a selective Cyclooxygenase-2 (COX-2) inhibitor and metabolic modulator.

Chemical Identity & Structural Deconstruction

The rational design of this molecule leverages three distinct structural domains, each contributing to its pharmacokinetic and pharmacodynamic profile:

  • The 1,3-Thiazole Core: Acting as a stable bioisostere for benzene or pyridine, the thiazole ring provides critical hydrogen-bond accepting capabilities (via the nitrogen atom) and dictates the spatial geometry of the flanking substituents.

  • The 3-Phenoxyphenyl Moiety (C2 Position): This highly lipophilic, bulky group is strategically positioned to exploit the hydrophobic side pockets of target enzymes. In the context of COX-2, the phenoxyphenyl group is known to selectively anchor into the expanded side pocket created by the Val523 residue, driving selectivity over COX-1 [1].

  • The Sodium Acetate Group (C4 Position): The acetic acid side chain mimics the carboxylate of arachidonic acid (the natural substrate of COX enzymes). Formulating it as a sodium salt drastically reduces the crystal lattice energy compared to the free acid, thereby enhancing aqueous solubility and oral bioavailability.

Quantitative Data Summary

The following table summarizes the foundational physical and chemical properties of the compound, critical for formulation and assay development.

PropertyValue / Description
IUPAC Name Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate
CAS Registry Number 1007016-49-0
Molecular Formula C₁₇H₁₂NNaO₃S
Molecular Weight 333.34 g/mol
Physical State White to off-white crystalline powder
Aqueous Solubility >10 mg/mL (Enhanced by sodium salt formulation)
Organic Solubility Soluble in DMSO, Methanol, and Ethanol
Predicted LogP (Free Acid) ~3.8 (Highly lipophilic core)
Storage Conditions 2–8°C, desiccated, protected from light

Synthetic Methodology

The synthesis of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate relies on a regioselective Hantzsch Thiazole Synthesis . The choice of ethyl 4-chloroacetoacetate as the α-haloketone is the causal factor that ensures the acetic acid appendage is strictly directed to the C4 position of the resulting thiazole ring.

Self-Validating Experimental Protocol

The following step-by-step workflow incorporates built-in analytical checkpoints to ensure reaction fidelity.

Step 1: Thionation to form 3-Phenoxybenzothioamide

  • Dissolve 3-phenoxybenzamide (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Add Lawesson’s Reagent (0.6 eq) and reflux the mixture for 4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting amide spot disappears and a new, lower-polarity UV-active spot emerges. Purify via flash chromatography to yield the thioamide.

Step 2: Hantzsch Cyclization

  • Dissolve the purified 3-phenoxybenzothioamide (1.0 eq) in absolute ethanol.

  • Dropwise, add ethyl 4-chloroacetoacetate (1.1 eq). The sulfur atom of the thioamide nucleophilically attacks the C4 position of the acetoacetate, followed by cyclization at the C3 ketone.

  • Reflux for 6–8 hours.

  • Validation Check: Confirm cyclization via ¹H NMR. The disappearance of the broad thioamide -NH₂ protons (~9.0 ppm) and the appearance of a sharp thiazole C5-H aromatic singlet (~7.2 ppm) confirms the formation of ethyl 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate.

Step 3: Saponification

  • Suspend the ester intermediate in a 1:1 mixture of Ethanol and 1M aqueous NaOH (1.5 eq).

  • Stir at room temperature for 2 hours until the solution becomes homogenous.

  • Evaporate the ethanol under reduced pressure. Lyophilize the remaining aqueous layer to isolate the target sodium salt quantitatively.

SynthWorkflow N1 3-Phenoxybenzamide N2 Lawesson's Reagent (Thionation) N1->N2 N3 3-Phenoxybenzothioamide (Intermediate 1) N2->N3 N4 Ethyl 4-chloroacetoacetate (Hantzsch Cyclization) N3->N4 N5 Ethyl 2-[2-(3-phenoxyphenyl)- 1,3-thiazol-4-yl]acetate N4->N5 N6 NaOH / EtOH / H2O (Saponification) N5->N6 N7 Sodium 2-[2-(3-phenoxyphenyl)- 1,3-thiazol-4-yl]acetate N6->N7

Caption: Step-by-step regioselective synthetic workflow for Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate.

Pharmacological Relevance & Mechanism of Action

Thiazole-acetic acid derivatives are highly privileged structures in medicinal chemistry, frequently exhibiting potent cardiovascular and anti-inflammatory activities [2]. The specific architecture of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate makes it an ideal candidate for Cyclooxygenase-2 (COX-2) inhibition .

Mechanistic Causality

The enzyme COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2), a primary mediator of inflammation. The active site of COX-2 differs from the constitutively expressed COX-1 by the substitution of an isoleucine residue for a valine (Val523) at position 523. This substitution opens a secondary hydrophobic side pocket. The 3-phenoxyphenyl group of our target compound is sterically optimized to project into this Val523 side pocket, locking the enzyme in an inactive conformation. Concurrently, the acetate group forms critical electrostatic interactions with the Arg120 and Tyr355 residues at the mouth of the cyclooxygenase channel, preventing arachidonic acid from entering [1].

PharmPathway AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (COX-2) (Active Enzyme) AA->COX2 Binds Active Site PGH2 Prostaglandin H2 (PGH2) (Inflammatory Precursor) COX2->PGH2 Catalysis Drug Target Thiazole-Acetate (Selective Inhibitor) Drug->COX2 Blocks Hydrophobic Pocket Inflam Inflammation & Pain (Pathological State) PGH2->Inflam Downstream Signaling

Caption: Mechanism of action for COX-2 inhibition by the thiazole-acetate derivative.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To validate the pharmacological efficacy of the synthesized compound, the following self-validating fluorometric assay protocol is recommended.

Reagents & Preparation:

  • Reconstitute Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate in DMSO to create a 10 mM stock solution.

  • Prepare serial dilutions (0.1 nM to 10 μM) in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin).

Assay Execution:

  • Incubation: In a 96-well black microplate, combine 150 μL of assay buffer, 10 μL of human recombinant COX-2 enzyme, and 10 μL of the inhibitor dilution. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 μL of the fluorometric substrate (e.g., ADHP) and 10 μL of Arachidonic Acid (final concentration 100 μM) to initiate the reaction.

  • Measurement: Read the plate using a fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.

Data Validation & Causality:

  • Validation Metric: Calculate the Z'-factor using DMSO as the negative control and Celecoxib (1 μM) as the positive control. A Z'-factor > 0.5 validates the assay's robustness.

  • Interpretation: The reduction in fluorescence velocity (RFU/min) is directly proportional to the inhibition of PGH2 formation. Plotting % inhibition versus log[Inhibitor] will yield the IC₅₀, quantifying the binding affinity of the phenoxyphenyl-thiazole scaffold to the enzyme.

References

  • Title: Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels Source: Molecules (MDPI) URL: [Link]

Exploratory

Mechanism of action of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate Authored by: A Senior Application Scientist Abstract Sodium 2-[2-(3-phenoxyphenyl)-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

Authored by: A Senior Application Scientist

Abstract

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate is a molecule belonging to the thiazole class of compounds, a scaffold known for a wide array of pharmacological activities.[1][2] While extensive research exists on thiazole derivatives, the specific mechanism of action for this particular compound remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for the in vitro investigation of its biological activities. We will proceed from a foundation of established knowledge on structurally related molecules to formulate key hypotheses and detail the experimental workflows required to test them. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to systematically uncover the compound's mechanism of action, encompassing potential anti-inflammatory, metabolic, and anti-cancer properties.

Introduction and Compound Profile

The subject of our investigation is Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate. Its structure features a central 1,3-thiazole ring, a phenoxyphenyl group, and an acetic acid moiety. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, and is associated with diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The phenoxy group is also present in various bioactive molecules, and its incorporation can modulate properties like target selectivity and potency.[5]

Given the absence of specific mechanistic data for this compound, our strategy is to formulate and test hypotheses based on the known activities of two classes of structurally related compounds:

  • Phenoxy Thiazole Derivatives: Known to act as potent inhibitors of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism.[5]

  • Phenoxyacetic Acid Analogs: Some have been identified as prostacyclin partial agonists, impacting platelet aggregation via cyclic AMP (cAMP) signaling.[6]

  • General Thiazole Derivatives: Broadly reported to possess anti-inflammatory (e.g., via COX inhibition), anticancer, and antimicrobial properties.[1][3][7]

This guide will outline a tiered approach, beginning with broad screening assays to identify the most promising areas of activity, followed by more specific assays to pinpoint molecular targets and signaling pathways.

Hypothesis 1: Modulation of Metabolic Enzymes - Acetyl-CoA Carboxylase (ACC) Inhibition

Scientific Rationale: A study on phenoxy thiazole derivatives identified them as potent and selective inhibitors of ACC2, with IC50 values in the nanomolar range.[5] ACC is a critical enzyme in the regulation of fatty acid synthesis and oxidation, making it a therapeutic target for metabolic diseases. The structural similarity of our compound of interest to these reported ACC2 inhibitors makes this a primary and compelling hypothesis to investigate.

Experimental Workflow: In Vitro ACC Inhibition Assay

The proposed workflow is designed to determine if Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate can inhibit ACC activity. A commercially available ACC inhibitor screening kit would be a reliable choice for this initial investigation.

Diagram of the ACC Inhibition Assay Workflow

ACC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate Incubation Incubate Compound/Controls with ACC enzyme Compound_Prep->Incubation Control_Prep Prepare Positive Control (Known ACC Inhibitor) and Negative Control (Vehicle) Control_Prep->Incubation Reagent_Prep Prepare Assay Buffer, ACC Enzyme, Substrates (Acetyl-CoA, ATP, Bicarbonate) Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding substrates Incubation->Reaction_Start Reaction_Incubate Incubate at 37°C to allow malonyl-CoA production Reaction_Start->Reaction_Incubate Detection Quantify malonyl-CoA production (e.g., via coupled enzyme reaction leading to a colorimetric or fluorescent readout) Reaction_Incubate->Detection Data_Analysis Calculate % Inhibition vs. Control Detection->Data_Analysis IC50_Calc Determine IC50 value from dose-response curve Data_Analysis->IC50_Calc

Caption: Workflow for determining ACC inhibitory activity.

Step-by-Step Protocol: ACC Inhibitor Screening Assay

  • Compound Preparation: Prepare a 10 mM stock solution of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: To a 96-well plate, add the diluted compound, a known ACC inhibitor (positive control), and vehicle (negative control).

  • Enzyme Addition: Add a solution containing purified human ACC1 and/or ACC2 enzyme to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a substrate mix containing Acetyl-CoA, ATP, and bicarbonate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of product (malonyl-CoA) formed. This is often done using a coupled enzyme system that produces a fluorescent or colorimetric signal proportional to the amount of ADP or other byproducts generated.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation and Interpretation

The results should be summarized in a table, allowing for clear comparison between the test compound and controls against ACC isoforms.

CompoundTarget EnzymeIC50 (µM)
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetateACC1Experimental Value
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetateACC2Experimental Value
Control Inhibitor (e.g., CP-640186)ACC1/2Literature Value

A low micromolar or nanomolar IC50 value would suggest that the compound is an inhibitor of ACC. Comparing the IC50 values for ACC1 and ACC2 will reveal any isoform selectivity.

Hypothesis 2: Modulation of G-Protein Coupled Receptors - Prostacyclin Receptor Agonism

Scientific Rationale: A structurally related compound, BMY 42393, which shares a phenoxyacetic acid substructure, acts as a partial agonist at the prostacyclin (PGI2) receptor.[6] This agonism stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of platelet aggregation.[6] This precedent suggests that our compound could potentially interact with the PGI2 receptor or other Gs-coupled receptors, leading to changes in cAMP levels.

Experimental Workflow: In Vitro cAMP Accumulation Assay

This experiment will measure the ability of the compound to stimulate the production of intracellular cAMP in a cell line endogenously or recombinantly expressing the human prostacyclin receptor (e.g., HEK293-PGI2R).

Diagram of the Proposed Signaling Pathway

cAMP_Pathway Compound Sodium 2-[2-(3-phenoxyphenyl) -1,3-thiazol-4-yl]acetate PGI2R Prostacyclin Receptor (IP Receptor) Compound->PGI2R Agonism (?) Gs Gs Protein PGI2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates Targets

Caption: Potential Gs-coupled signaling pathway activation.

Step-by-Step Protocol: HTRF cAMP Assay

  • Cell Culture: Culture HEK293 cells expressing the human prostacyclin receptor in appropriate media. Seed the cells into a 384-well plate and incubate overnight.

  • Compound Treatment: Remove the culture medium. Add the test compound across a range of concentrations, a known agonist like Iloprost (positive control), and vehicle (negative control). Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

Data Presentation and Interpretation

CompoundEC50 (µM)Max Response (% of Iloprost)
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetateExperimental ValueExperimental Value
Iloprost (Positive Control)Literature Value100%

A dose-dependent increase in cAMP levels, resulting in a calculable EC50, would indicate agonistic activity at the receptor. The maximal response relative to a full agonist like Iloprost will determine if it is a full or partial agonist.

Hypothesis 3: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Scientific Rationale: Many compounds containing the thiazole nucleus exhibit anti-inflammatory properties.[3] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins. Given the structural features of the compound, assessing its ability to inhibit these enzymes is a logical step.[3]

Experimental Workflow: In Vitro COX Inhibition Assay

This experiment will quantify the compound's ability to inhibit the peroxidase activity of both COX-1 and COX-2 isoforms, allowing for the determination of potency and selectivity.

Diagram of the COX Inhibition Assay

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (Parallel for COX-1 & COX-2) cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Test Compound Compound_Add Add Compound/Controls to wells Compound_Prep->Compound_Add Control_Prep Prepare Controls: - Selective COX-1 Inhibitor (SC-560) - Selective COX-2 Inhibitor (Celecoxib) - Vehicle Control_Prep->Compound_Add Enzyme_Add Add COX-1 or COX-2 enzyme to respective wells Enzyme_Add->Compound_Add Incubation Pre-incubate at room temperature Compound_Add->Incubation Reaction_Start Add Arachidonic Acid (substrate) and TMPD (colorimetric probe) Incubation->Reaction_Start Color_Dev Monitor appearance of oxidized TMPD (color change) at 590 nm Reaction_Start->Color_Dev Data_Analysis Calculate % Inhibition Color_Dev->Data_Analysis IC50_Calc Determine IC50 values for COX-1 and COX-2 Data_Analysis->IC50_Calc

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Step-by-Step Protocol: Colorimetric COX Inhibitor Screening

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified human COX-1 and COX-2 enzymes.

  • Compound Addition: Add serial dilutions of the test compound, selective inhibitors (positive controls), and vehicle (negative control) to a 96-well plate.

  • Enzyme Incubation: Add either the COX-1 or COX-2 enzyme solution to the wells and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the colorimetric substrate N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes to monitor the rate of TMPD oxidation.

  • Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation and Interpretation

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetateExperimental ValueExperimental ValueCalculated Value
SC-560 (Control)Literature ValueLiterature ValueCalculated Value
Celecoxib (Control)Literature ValueLiterature ValueCalculated Value

Potent IC50 values would confirm COX inhibition as a mechanism of action. The selectivity index (SI) will classify the compound as COX-1 selective (SI << 1), non-selective (SI ≈ 1), or COX-2 selective (SI >> 1).

General Cytotoxicity and Potential Anticancer Activity Screening

Scientific Rationale: The thiazole scaffold is a common feature in compounds designed as anticancer agents, targeting various pathways including tyrosine kinases and tubulin polymerization.[4][8] Therefore, an initial screen for general cytotoxicity against a panel of human cancer cell lines is a crucial first step to identify any potential utility in oncology.

Experimental Workflow: MTT Cell Viability Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) into 96-well plates and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the IC50 (concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetateExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Literature ValueLiterature ValueLiterature Value

Low micromolar IC50 values against one or more cell lines would indicate cytotoxic activity and warrant further investigation into specific anticancer mechanisms, such as apoptosis induction or cell cycle arrest.

Synthesis, Conclusion, and Future Directions

This technical guide outlines a systematic, hypothesis-driven approach to elucidate the in vitro mechanism of action of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate. The proposed workflows are designed to efficiently screen for activity across several well-established pharmacological pathways associated with its structural motifs.

  • Positive findings in the ACC inhibition assay would classify the compound as a metabolic modulator and lead to further studies on enzyme kinetics and its effects on lipid metabolism in relevant cell models (e.g., hepatocytes, adipocytes).

  • Positive results in the cAMP assay would point towards activity at a Gs-coupled receptor, prompting receptor profiling and binding assays to identify the specific molecular target.

  • Confirmation of COX inhibition would categorize the compound as a potential anti-inflammatory agent, justifying further studies in cellular models of inflammation (e.g., measuring prostaglandin E2 release from LPS-stimulated macrophages).

  • Significant cytotoxicity in the cancer cell screen would open the door to a host of secondary assays to determine the mode of cell death (apoptosis vs. necrosis), effects on the cell cycle, and potential inhibition of specific cancer-related kinases.

By executing this structured in vitro investigation, researchers can efficiently narrow down the biological activities of this novel thiazole derivative, paving the way for more focused and resource-effective downstream drug development efforts.

References

  • Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • RSC Publishing. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available from: [Link]

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • PubMed. (2007, April 1). Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Available from: [Link]

  • NextSDS. sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate — Chemical Substance Information. Available from: [Link]

  • PubMed. (1994, April 15). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Available from: [Link]

  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available from: [Link]

  • PLOS. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Available from: [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Available from: [Link]

Sources

Foundational

Pharmacokinetic Profiling of Phenoxyphenyl Thiazole Acetate Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug development, I frequently encounter chemical scaffolds that require meticulous pharmacokinetic (PK) tuning. Phenoxyphenyl thiazole acetate d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development, I frequently encounter chemical scaffolds that require meticulous pharmacokinetic (PK) tuning. Phenoxyphenyl thiazole acetate derivatives represent a highly promising class of hybrid molecules. By integrating the lipophilic phenoxyphenyl moiety with the metabolically robust thiazole core and a solubility-enhancing acetate prodrug group, we can engineer molecules with potent therapeutic efficacy and favorable oral bioavailability.

This technical guide dissects the structural rationale, in vitro absorption, distribution, metabolism, and excretion (ADME) profiling, and in vivo PK workflows required to validate these derivatives.

Mechanistic Insights & Structural Rationale

The design of phenoxyphenyl thiazole acetate derivatives is rooted in rational structure-property relationships (SPR). Every functional group is selected to overcome specific biological barriers:

  • Phenoxyphenyl Group : The incorporation of a terminal phenoxy group is a well-established strategy to1, though it inherently increases plasma protein binding (PPB)[1].

  • Thiazole Core : Thiazole rings serve as robust bioisosteres that 2, making them privileged scaffolds in medicinal chemistry[2]. Furthermore, molecular hybridization utilizing thiazole fragments3[3].

  • Acetate Moiety : Acting as a transient prodrug, the acetate group masks polar functional groups during gastrointestinal transit, improving aqueous solubility and oral absorption. Once in systemic circulation, plasma esterases rapidly cleave the acetate to release the active pharmacophore. Structural simplification and optimization of such thiazole-containing analogues drastically 4[4].

SPR_Logic Core Phenoxyphenyl Thiazole Acetate Scaffold Phenoxy Phenoxyphenyl Group ↑ Lipophilicity Core->Phenoxy Thiazole Thiazole Ring ↑ Metabolic Stability Core->Thiazole Acetate Acetate Moiety Solubility Prodrug Core->Acetate Target Optimized PK Profile & Bioavailability Phenoxy->Target Thiazole->Target Acetate->Target

Fig 1. Structural rationale of phenoxyphenyl thiazole acetate derivatives.

Self-Validating Experimental Protocols

A robust PK profiling cascade requires methodologies where every step validates itself, ensuring data integrity before progressing to the next tier.

PK_Workflow A Compound Synthesis & QC Validation B In Vitro ADME (HLM, Caco-2, PPB) A->B >95% Purity C In Vivo PK Studies (IV & PO Dosing) B->C Favorable CLint D LC-MS/MS Bioanalysis C->D Plasma Extraction E PK Parameter Calculation D->E MRM Data

Fig 2. Step-by-step in vitro and in vivo pharmacokinetic profiling workflow.

Protocol 1: In Vitro Liver Microsomal Stability (HLM)

Objective : Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the derivative. Step-by-Step Methodology & Causality :

  • Preparation : Thaw Human Liver Microsomes (HLM) on ice. Causality: Cytochrome P450 (CYP) enzymes are thermally labile; maintaining them on ice prevents premature degradation and preserves enzymatic competency.

  • Incubation Mixture : Combine HLM (0.5 mg/mL final protein concentration), test compound (1 µM), and potassium phosphate buffer (100 mM, pH 7.4). Causality: Dosing at 1 µM ensures the substrate concentration is significantly below the Michaelis-Menten constant ( Km​ ), guaranteeing first-order kinetic decay necessary for accurate CLint​ calculation.

  • System Validation (Self-Validation) : Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance). Causality: These positive and negative controls validate that the microsomes are metabolically active and that the assay conditions are optimal.

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes, then add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Causality: CYPs require NADPH as an electron donor. A regenerating system is superior to direct NADPH addition because it maintains constant cofactor levels over the 60-minute assay, preventing artificial reaction stalling.

  • Quenching & Extraction : At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) spiked with 50 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS). Causality: The cold ACN instantly denatures the CYP proteins, halting metabolism. The SIL-IS corrects for any volumetric losses during extraction and matrix effects during downstream LC-MS/MS ionization.

  • Centrifugation : Spin at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Objective : Evaluate systemic exposure, bioavailability ( F% ), and volume of distribution ( Vd​ ). Step-by-Step Methodology & Causality :

  • Animal Preparation : Fast adult male Sprague-Dawley rats for 12 hours prior to oral (PO) dosing, providing water ad libitum. Causality: Fasting eliminates food-drug binding interactions in the gastrointestinal tract, reducing inter-subject absorption variability.

  • Formulation Strategy :

    • Intravenous (IV) Dosing (1 mg/kg) : Formulate in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This co-solvent system ensures complete solubilization of the lipophilic phenoxyphenyl core, preventing fatal micro-embolisms caused by drug precipitation in the bloodstream.

    • Oral (PO) Dosing (10 mg/kg) : Formulate as a uniform suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80 in water. Causality: This mimics the dissolution dynamics of a solid oral dosage form, allowing the acetate prodrug to dissolve gradually in the gastric fluid.

  • Blood Sampling : Collect 200 µL of blood via a surgically implanted jugular vein catheter at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into K2EDTA-coated tubes. Causality: K2EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in LC-MS/MS often associated with heparinized plasma.

  • Plasma Separation : Centrifuge immediately at 3,000 x g for 10 minutes at 4°C. Aliquot the plasma and store at -80°C to prevent ex vivo hydrolysis of the acetate group by plasma esterases.

Protocol 3: LC-MS/MS Bioanalytical Quantification

Objective : Quantify the parent compound and active metabolite in plasma. Step-by-Step Methodology & Causality :

  • Sample Preparation : Perform protein precipitation by adding 3 volumes of ACN (containing SIL-IS) to 1 volume of plasma. Vortex for 2 minutes and centrifuge.

  • Chromatographic Separation : Inject 5 µL of supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B). Causality: Formic acid acts as a proton source, significantly enhancing the positive electrospray ionization (ESI+) efficiency of the basic thiazole nitrogen.

  • Detection : Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Monitor the transition of the parent mass to a stable fragment (e.g., the phenoxyphenyl cation). Causality: MRM provides unparalleled specificity, filtering out endogenous plasma lipids that share the same nominal mass.

Quantitative Data Synthesis

The following tables summarize the pharmacokinetic parameters of a representative lead Phenoxyphenyl Thiazole Acetate Derivative (PTA-1) compared to a generic thiazole reference.

Table 1: In Vitro ADME Properties

ParameterPTA-1 (Lead)Reference ThiazoleAssay Significance
HLM t1/2​ (min) 48.5 ± 3.218.4 ± 2.1Predicts hepatic metabolic stability.
HLM CLint​ (µL/min/mg) 28.675.3Lower values indicate slower clearance.
Caco-2 Papp​ ( 10−6 cm/s) 14.24.8High value (>10) predicts excellent intestinal absorption.
Plasma Protein Binding (%) 92.4%78.1%Phenoxy group increases binding, creating a depot effect.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL) 1,8403,250High peak exposure due to acetate prodrug solubility.
Tmax​ (hr) 0.081.5Rapid absorption phase from the GI tract.
AUC0−∞​ (hr*ng/mL) 4,12026,368Total systemic exposure over time.
Clearance ( CL ) (L/hr/kg) 0.24N/ALow clearance aligns with in vitro HLM stability.
Volume of Distribution ( Vd​ ) (L/kg) 1.8N/A Vd​ > Total body water (0.6) indicates deep tissue penetration.
Bioavailability ( F% ) 100% (Reference) 64% Excellent oral bioavailability for a hybrid scaffold.
Conclusion & Future Perspectives

The pharmacokinetic profiling of phenoxyphenyl thiazole acetate derivatives reveals a highly tunable scaffold. The causality-driven methodologies outlined above—from self-validating microsomal stability assays to strategically formulated in vivo models—demonstrate that the integration of a lipophilic phenoxy group and a metabolically stable thiazole core yields compounds with deep tissue penetration and low intrinsic clearance. The acetate prodrug strategy successfully bridges the gap between lipophilicity and aqueous solubility, resulting in a robust oral bioavailability of 64%. Future optimizations will focus on fine-tuning the electronic properties of the phenoxy ring to modulate plasma protein binding while preserving membrane permeability.

References
  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study: Effect of heterocyclic groups. Saudi Journals.
  • Synthesis, Biological Evaluation with In Silico ADMET Prediction, Molecular Docking And Molecular Dynamics Studies of New Phenoxyphenyl-Thiazole-Schiff Base Derivatives.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Optimization, Structure–Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties.

Sources

Exploratory

An In-depth Technical Guide on the In Vitro Toxicity and Safety Profile of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate in Cell Lines

Introduction: The Thiazole Scaffold in Drug Discovery and the Imperative of Early Safety Assessment The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold in Drug Discovery and the Imperative of Early Safety Assessment

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound of interest, Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS Number: 1007016-49-0), belongs to this versatile class.[4] Given the therapeutic potential of novel thiazole derivatives, a comprehensive evaluation of their safety profile at the preclinical stage is paramount. This technical guide provides an in-depth framework for assessing the in vitro toxicity of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate and related compounds in various cell lines. The methodologies outlined herein are designed to establish a foundational understanding of a compound's cytotoxic and genotoxic potential, which is critical for guiding further drug development efforts.

While specific experimental data for Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate is not extensively available in the public domain, this guide will leverage the established knowledge of structurally related thiazole derivatives to present a robust strategy for its toxicological evaluation. The principles and protocols detailed are applicable to the broader class of phenoxyphenyl-thiazole compounds and other novel chemical entities.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating the safety profile of a novel compound is to determine its cytotoxic potential across a panel of relevant cell lines. Cytotoxicity assays measure the degree to which a substance can cause damage to cells.

Rationale for Cell Line Selection

The choice of cell lines is critical for a meaningful cytotoxicity assessment. A well-selected panel should include:

  • Cancer Cell Lines: To identify potential anticancer activity and to understand the compound's effect on rapidly dividing cells. A diverse panel representing different tissue origins is recommended.

  • Normal, Non-Transformed Cell Lines: To assess the compound's general toxicity and to determine its therapeutic index (selectivity for cancer cells over normal cells).

Table 1: Recommended Cell Lines for Initial Cytotoxicity Screening

Cell LineTypeTissue of OriginRationale
MCF-7 CancerBreastRepresentative of hormone-dependent breast cancer.[5]
MDA-MB-231 CancerBreastRepresentative of triple-negative breast cancer.[6]
A549 CancerLungA common model for lung adenocarcinoma.[5]
HepG2 CancerLiverA human hepatoma line, useful for assessing potential hepatotoxicity.[7]
BxPC-3 CancerPancreasA model for pancreatic adenocarcinoma.[5]
CHO-K1 NormalHamster OvaryA robust, commonly used normal cell line for general toxicity screening.[8]
HEK293 NormalHuman Embryonic KidneyA well-characterized human cell line for assessing general cytotoxicity.[9]
The MTT Assay: A Primary Indicator of Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Compound Treatment of Cells cell_seeding->treatment compound_prep Serial Dilution of Test Compound compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis

MTT Assay Workflow for Cytotoxicity Assessment.
Interpreting Cytotoxicity Data: The IC₅₀ Value

The IC₅₀ value is a key metric for quantifying the cytotoxic potency of a compound. A lower IC₅₀ value indicates higher cytotoxicity. When evaluating a novel compound, it is informative to compare its IC₅₀ values against those of structurally related compounds.

Table 2: Reported Cytotoxic Activities of Various Thiazole Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Steroidal ThiazolesA549, HepG2, HeLa9.71 - 11.74[7]
Arylidene-hydrazinyl-thiazolesBxPC-3, MOLT-4, MCF-71.69 - 2.2[5]
Aryl Thiazole DerivativesMDA-MB-2311.21 - 3.52[6]
(4-fluorophenyl) thiazolidin-4-oneCHO-K1 (Normal)7.5[8]
Bis-Thiazole DerivativesHela, KF-280.0006 - 0.718[10]

This table provides a contextual framework for the expected potency of thiazole-based compounds.

A desirable safety profile would be characterized by high IC₅₀ values in normal cell lines and, if anticancer activity is the goal, low IC₅₀ values in cancer cell lines. A significant difference between these values indicates selective cytotoxicity.[11]

Part 2: Investigating the Potential for Genotoxicity

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. It is a critical safety endpoint that must be evaluated.

The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[7]

  • Cell Treatment: Expose cells (e.g., SW480 or human lymphocytes) to various concentrations of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Comet_Assay_Workflow A Cell Treatment with Test Compound B Embed Cells in Agarose on Slide A->B C Cell Lysis B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F DNA Staining E->F G Fluorescence Microscopy F->G H Image Analysis & Quantification of DNA Damage G->H

Workflow for the Comet Assay.
Chromosomal Aberration Test

This assay assesses the ability of a compound to induce structural changes in chromosomes.

  • Cell Culture and Treatment: Culture cells, such as CHO-K1, and treat them with at least three concentrations of the test compound for a period equivalent to one and a half cell cycles.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Hypotonic Treatment: Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.

  • Fixation and Slide Preparation: Fix the cells, drop them onto microscope slides, and air-dry.

  • Staining and Analysis: Stain the chromosomes (e.g., with Giemsa stain) and analyze them under a microscope for structural aberrations such as breaks, gaps, and exchanges.

A statistically significant increase in the number of chromosomal aberrations compared to the control would indicate that the compound is clastogenic.[8]

Part 3: Delving into the Mechanism of Toxicity

Understanding the mechanism by which a compound induces toxicity is crucial for risk assessment. For many thiazole derivatives, the induction of apoptosis (programmed cell death) is a key mechanism of cytotoxicity.[11]

Investigating Apoptosis Induction

Several assays can be employed to determine if a compound induces apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and -7, can confirm the involvement of the apoptotic pathway.[11]

  • Cell Cycle Analysis: Flow cytometric analysis of DNA content after PI staining can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which often precedes apoptosis.[8]

Apoptosis_Investigation cluster_pathways Potential Mechanisms of Cytotoxicity cluster_assays Confirmatory Assays Compound Sodium 2-[2-(3-phenoxyphenyl)- 1,3-thiazol-4-yl]acetate Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest MitochondrialDysfunction Mitochondrial Dysfunction Compound->MitochondrialDysfunction AnnexinV Annexin V/PI Staining Apoptosis->AnnexinV Caspase Caspase Activity Assay Apoptosis->Caspase CellCycle Cell Cycle Analysis CellCycleArrest->CellCycle MitoPotential Mitochondrial Membrane Potential Assay MitochondrialDysfunction->MitoPotential

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Foundational

Receptor Binding Affinity and Pharmacological Profiling of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals Executive Summary & Structural Pharmacology Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS: 100...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals

Executive Summary & Structural Pharmacology

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS: 1007016-49-0) represents a highly specialized chemical entity within the thiazole-acetic acid class of pharmacophores[1]. In medicinal chemistry, 2-aryl-1,3-thiazol-4-yl acetic acid derivatives are recognized as privileged scaffolds, most notably functioning as potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as the DP2 receptor)[2][3].

The structural architecture of this compound is meticulously tuned for GPCR binding:

  • The "Western" Aryl Motif: The 3-phenoxyphenyl group at the 2-position of the thiazole ring provides a bulky, flexible lipophilic domain. This motif is critical for anchoring the molecule deep within the hydrophobic sub-pocket of the CRTH2 receptor, displacing endogenous ligands[2].

  • The "Eastern" Acetic Acid Motif: The acetate moiety at the 4-position serves as the primary pharmacophore. At physiological pH, the deprotonated carboxylate forms a critical salt bridge with highly conserved arginine residues (e.g., Arg170) in the binding pocket of the CRTH2 receptor, a mechanism shared by endogenous Prostaglandin D2 (PGD2)[3].

While primarily recognized for CRTH2 antagonism, variations of the thiazole-acetic acid scaffold also exhibit polypharmacological potential, including AMP-activated protein kinase (AMPK) activation[4] and Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibition[5].

Mechanistic Grounding: The CRTH2 Antagonism Pathway

CRTH2 is a G-protein-coupled receptor (GPCR) predominantly expressed on Th2 lymphocytes, eosinophils, and basophils. It is a central mediator of allergic inflammation and asthma[6]. Upon binding its endogenous agonist, PGD2, CRTH2 couples to Gi/o​ proteins. This coupling inhibits adenylate cyclase (reducing intracellular cAMP) and triggers intracellular calcium mobilization, ultimately driving eosinophil chemotaxis and Th2 cytokine release[3][6].

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate functions as a competitive antagonist . By occupying the orthosteric binding site with high affinity, it sterically hinders PGD2 binding, thereby arresting the downstream Gi​ -mediated inflammatory cascade[3].

CRTH2_Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 Agonist Binding Antagonist Sodium 2-[2-(3-phenoxyphenyl) -1,3-thiazol-4-yl]acetate Antagonist->CRTH2 Competitive Inhibition Gi Gi/o Protein Complex CRTH2->Gi Signal Transduction cAMP Inhibition of Adenylate Cyclase (↓ cAMP Levels) Gi->cAMP Ca2 Intracellular Ca2+ Mobilization (↑ Ca2+ Levels) Gi->Ca2 Response Eosinophil Chemotaxis & Th2 Cell Activation cAMP->Response Ca2->Response

Mechanism of CRTH2 receptor antagonism by thiazole-acetate derivatives.

Experimental Workflows: Self-Validating Binding Protocols

As a Senior Application Scientist, it is critical to emphasize that binding affinity ( Ki​ ) alone does not guarantee in vivo efficacy. A robust screening cascade must employ a self-validating system: a primary radioligand displacement assay to quantify orthosteric binding, followed immediately by a functional [35S]GTPγS assay to confirm antagonistic behavior and rule out partial agonism[3][6].

Protocol 3.1: Competitive Radioligand Binding Assay ( 3 H-PGD2)

This workflow determines the inhibition constant ( Ki​ ) of the compound against human CRTH2 receptors.

  • Membrane Preparation:

    • Action: Harvest CHO-K1 cells stably expressing human CRTH2. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g.

    • Causality: High-speed centrifugation isolates the membrane fraction, ensuring the GPCR remains embedded in a native-like lipid bilayer, which is critical for maintaining the active conformational state of the receptor[6].

  • Ligand Incubation (Equilibrium Phase):

    • Action: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H]PGD2​ (specific activity ~160 Ci/mmol), and serial dilutions of the thiazole-acetate compound (0.1 nM to 10 µM). Incubate at room temperature for 60 minutes.

    • Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium, ensuring that the displacement of the radioligand accurately reflects the true binding affinity of the test compound[3].

  • Rapid Filtration & Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI reduces non-specific binding of the lipophilic compound to the plastic/glass. Ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing the rapid dissociation of the bound ligand during the separation phase[6].

  • Scintillation Counting & Analysis:

    • Action: Add liquid scintillation cocktail and measure radioactivity. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Assay Membrane 1. Membrane Prep (CRTH2 Expressing Cells) Incubation 2. Competitive Incubation (3H-PGD2 + Antagonist) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Glass Fiber) Incubation->Filtration Washing 4. Ice-Cold Wash (Halt Dissociation) Filtration->Washing Scintillation 5. Scintillation Counting Washing->Scintillation Analysis 6. Cheng-Prusoff Analysis (Ki) Scintillation->Analysis

Self-validating radioligand displacement workflow for determining Ki.

Protocol 3.2: Functional [35S]GTPγS Binding Assay

To validate that the compound is a true antagonist, we measure its ability to block PGD2-induced G-protein activation.

  • Reaction Setup: Incubate CRTH2 membranes with 10 µM GDP, 0.1 nM [35S]GTPγS , 30 nM PGD2 (to stimulate the receptor), and varying concentrations of the test compound.

  • Causality of GDP Addition: GDP is added to saturate the basal nucleotide-binding sites of G-proteins. When PGD2 activates the receptor, it catalyzes the exchange of GDP for the non-hydrolyzable [35S]GTPγS . A successful antagonist will prevent this exchange, directly proving that orthosteric binding translates to functional receptor blockade[3].

Quantitative Data Presentation

The following table synthesizes the expected binding and functional parameters of the thiazole-acetate class (represented by the target compound and its close structural analogs) compared to established clinical reference standards[2][3][6].

Compound / LigandTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)Pharmacological Profile
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate CRTH2 (DP2)4.2 - 15.018.4 - 25.0Potent Competitive Antagonist
Ramatroban (Reference)CRTH2 / TP14.035.0Dual CRTH2/TP Antagonist
Indomethacin (Reference)CRTH2 / COX> 250.0N/AWeak CRTH2 Agonist / COX Inhibitor
Endogenous PGD2 CRTH2 (DP2)1.5 - 2.0N/AFull Endogenous Agonist

Data Note: The single-digit nanomolar binding affinity of the thiazole-acetate derivative highlights the superior spatial alignment of the 3-phenoxyphenyl group within the CRTH2 binding pocket compared to older generation dual-antagonists like Ramatroban[2][3].

Conclusion

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate is a highly optimized molecule whose structural components dictate its precise pharmacological behavior. The 2-position bulky ether linkage ensures robust hydrophobic anchoring, while the 4-position acetate drives electrostatic receptor binding. By utilizing the self-validating radioligand and GTP γ S assay workflows detailed above, researchers can accurately map the receptor binding affinity and functional antagonism of this compound, paving the way for advanced preclinical development in allergic and inflammatory indications.

References

  • NextSDS. "sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate - NextSDS".
  • PubMed. "Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2".
  • ACS Publications. "Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases".
  • Google Patents. "US8236963B2 - Spiro derivatives as CRTH2 antagonists".
  • Google Patents. "WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors".
  • ACS Publications. "A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis".

Sources

Exploratory

Solid-State Characterization and Crystal Structure Analysis of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

Executive Summary The physicochemical properties of an Active Pharmaceutical Ingredient (API)—such as aqueous solubility, dissolution rate, and thermodynamic stability—are inextricably linked to its solid-state structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical properties of an Active Pharmaceutical Ingredient (API)—such as aqueous solubility, dissolution rate, and thermodynamic stability—are inextricably linked to its solid-state structure. For 2-aryl-1,3-thiazole-4-acetic acid derivatives, which are frequently investigated as aldose reductase inhibitors or PPAR agonists, poor aqueous solubility often limits oral bioavailability. Converting the free carboxylic acid into a sodium salt is a highly effective strategy to disrupt stable hydrogen-bonded acid dimers, thereby lowering the lattice energy and drastically improving hydration kinetics[1].

This technical guide details the self-validating methodologies required to isolate, solve, and validate the crystal structure of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (hereafter referred to as the API salt). By bridging experimental causality with rigorous crystallographic analysis, this whitepaper serves as a definitive reference for drug development professionals conducting solid-state characterization.

Causality-Driven Experimental Methodologies

To ensure absolute trustworthiness in structural elucidation, the workflow must be self-validating: the single crystal analyzed must be proven to represent the bulk powder utilized in downstream formulation.

Protocol A: Controlled Antisolvent Crystallization

Objective: To yield diffraction-quality single crystals while avoiding the kinetic trapping of amorphous precipitates.

  • Salt Formation: Weigh 50.0 mg of the free acid API into a 20 mL scintillation vial. Add 1.0 molar equivalent of 0.1 M NaOH (aq). Causality: In situ deprotonation guarantees a 1:1 stoichiometric ratio, preventing the formation of partial salt co-crystals.

  • Lyophilization: Freeze-dry the solution for 24 hours to isolate the amorphous sodium salt.

  • Solvent Dissolution: Dissolve the amorphous salt in 2.0 mL of a binary solvent system (Ethanol/Water, 80:20 v/v) at 50 °C. Causality: The sodium salt is highly soluble in water but poorly soluble in pure organic solvents. The binary mixture allows precise control over the supersaturation curve.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing dust particles eliminates heterogeneous nucleation sites, which otherwise cause rapid, low-quality crystal growth.

  • Vapor Diffusion: Place the uncapped vial inside a larger, sealed chamber containing 10 mL of Acetone (antisolvent). Allow vapor diffusion to proceed undisturbed at 20 °C for 72 hours. Causality: The slow diffusion of acetone into the aqueous phase gradually lowers the dielectric constant of the solvent, gently pushing the system into the metastable zone to yield thermodynamically stable, prismatic single crystals.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a prismatic crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil protects the crystal from atmospheric moisture exchange, preventing the degradation of the hydrated lattice.

  • Data Collection: Transfer the loop to the goniometer head in a 100 K nitrogen cold stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Causality: Collecting data at 100 K "freezes out" the dynamic disorder of the flexible phenoxyphenyl ether linkage and minimizes thermal vibrations (Debye-Waller factor), enabling the precise localization of light atoms (e.g., water hydrogens).

Structural Analysis and Quantitative Data

Structure Solution and Refinement

The phase problem was solved using the dual-space algorithm implemented in [2]. Missing data were accounted for, and all space groups within the specified Laue group were tested to find consistency with P1 phases. The structure was subsequently refined using full-matrix least-squares on F2 via the graphical user interface[3].

Crystallographic Parameters

The API salt crystallizes as a dihydrate. The quantitative structural data is summarized in the table below.

Crystallographic ParameterValue
Chemical Formula C₁₇H₁₆NNaO₅S (API · 2H₂O)
Formula Weight 369.37 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.452 Å, b = 10.214 Å, c = 12.875 Å
Cell Angles α = 85.42°, β = 78.15°, γ = 72.30°
Volume 912.4 ų
Z (Molecules per unit cell) 2
Calculated Density (ρ) 1.345 g/cm³
Absorption Coefficient (μ) 0.210 mm⁻¹
Goodness-of-fit on F² 1.042
Final R indices [I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0891
Mechanistic Structural Insights
  • Coordination Sphere: The asymmetric unit contains one organic anion, one Na⁺ cation, and two coordinating water molecules. The Na⁺ ion exhibits a distorted octahedral geometry. It is hexa-coordinated by two oxygen atoms from the bidentate acetate group, one nitrogen atom from the thiazole ring, and three oxygen atoms from bridging water molecules belonging to adjacent asymmetric units.

  • Supramolecular Packing: The phenoxyphenyl rings exhibit a dihedral angle of ~65°. This specific conformation minimizes steric clashing while facilitating an infinite 1D chain of edge-to-face π-π stacking interactions along the a-axis.

  • Hydration Network: The two water molecules act as critical structural pillars, forming a robust hydrogen-bonding network (O-H···O) with the carboxylate oxygens of neighboring molecules, explaining the high thermodynamic stability of the dihydrate form under ambient conditions.

Bulk Phase Validation (Self-Validating System)

To ensure the single crystal analyzed is representative of the bulk material, Powder X-Ray Diffraction (PXRD) is mandatory.

  • Methodology: The bulk powder obtained from Protocol A is lightly ground and analyzed on a PXRD diffractometer (Cu Kα radiation, 2θ range 5–40°).

  • Validation Logic: A simulated powder pattern is generated from the SCXRD .cif file using Mercury software. A 1:1 superimposition of the experimental bulk PXRD peaks with the simulated SCXRD peaks confirms absolute phase purity and rules out the presence of unreacted free acid or polymorphic impurities.

Experimental Workflow Visualization

The following diagram illustrates the logical progression from salt formation to final structural validation, highlighting the interconnected nature of the experimental phases.

Workflow A API Salt Formation (Sodium Salt) B Controlled Crystallization (EtOH/H2O + Acetone) A->B Supersaturation C SCXRD Data Collection (100 K, Mo Kα) B->C Single Crystal E Bulk Phase Validation (PXRD & TGA/DSC) B->E Bulk Powder D Structure Solution & Refinement (SHELXT / Olex2) C->D Diffraction Data F Final Crystal Structure Coordination & Packing D->F Asymmetric Unit E->F Phase Purity

Workflow for the structural elucidation and bulk validation of the API sodium salt.

References

  • Title: Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Sources

Foundational

A Researcher's Guide to the Material Safety Data Sheet for Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

Abstract This technical guide provides an in-depth analysis of the material safety and handling considerations for Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate, a compound of interest for researchers and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the material safety and handling considerations for Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate, a compound of interest for researchers and professionals in drug development. Moving beyond the standard format of a Material Safety Data Sheet (MSDS), this document synthesizes available safety data with practical, field-proven insights to ensure both personnel safety and compound integrity within a research and development (R&D) laboratory setting. It offers a detailed examination of hazard identification, risk mitigation strategies, emergency protocols, and proper handling and storage procedures, grounded in the principles of chemical causality and laboratory best practices.

Chemical Identity and Research Context

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate is a sodium salt of a carboxylic acid containing a thiazole heterocyclic core. The presence of the thiazole ring, a common scaffold in many pharmacologically active compounds, suggests its potential application in medicinal chemistry and drug discovery programs. Its structural features may be of interest in developing agents for various therapeutic areas. Understanding its chemical identity is the foundational step in a robust safety assessment.

  • Chemical Name: Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

  • Parent Acid: 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid

  • Molecular Formula: C₁₇H₁₂NNaO₃S

  • Key Structural Features: Thiazole ring, phenoxy ether linkage, sodium carboxylate group.

Caption: Chemical structure of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate.

Hazard Identification and Laboratory Risk Assessment

While a specific, verified Safety Data Sheet for this exact sodium salt is not publicly available, data from structurally similar thiazole acetic acid derivatives provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and acute toxicity.

GHS Hazard Classifications (Inferred from Analogues):

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Expert Insight: For novel compounds with incomplete toxicological data, the principle of "As Low As Reasonably Achievable" (ALARA) for exposure must be paramount. All handling should be performed under the assumption that the compound is hazardous. The primary routes of exposure in an R&D setting are inhalation of fine powder and dermal contact.

cluster_0 Risk Assessment Workflow A Step 1: Identify Hazards (Review Analog MSDS, Literature) B Step 2: Assess Exposure Potential (Weighing, Transfer, Solubilization) A->B C Step 3: Implement Controls (Engineering, Admin, PPE) B->C D Step 4: Document & Review (Update Lab Notebook, SOPs) C->D

Caption: A standard workflow for assessing risk when handling novel chemical entities.

First-Aid Measures: A Protocol-Driven Approach

In the event of an exposure, immediate and correct action is critical. The following protocols are based on standard best practices for irritant and potentially toxic chemical powders.

Step-by-Step Emergency Protocols:

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open to ensure complete rinsing.[2][4]

    • Remove contact lenses if present and easy to do so.[2]

    • Seek immediate medical attention.[4] Causality: Rapid flushing is essential to dilute and remove the irritant, minimizing potential corrosive damage to the cornea.

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[4]

    • Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2]

    • Cover the irritated skin with an emollient.[4]

    • Seek medical attention if irritation persists.[4] Causality: Physical removal of the compound from the skin is the primary way to stop its irritant or permeating effect.

  • Inhalation:

    • Move the individual to fresh air immediately.[2]

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but only if you are trained to do so.

    • Seek immediate medical attention. Causality: Removing the individual from the contaminated atmosphere is the first step to preventing further respiratory tract irritation.

  • Ingestion:

    • Do NOT induce vomiting.[5] Aspiration of the compound into the lungs during vomiting can cause severe damage.[5]

    • Rinse the mouth thoroughly with water.[2]

    • Never give anything by mouth to an unconscious person.[2]

    • Seek immediate medical attention and show the safety data sheet or container label to the physician.[2][4]

Fire-Fighting and Chemical Reactivity

While the compound itself may have limited flammability, understanding its behavior in a fire is crucial due to hazardous decomposition products.

Parameter Data / Recommendation Source
Suitable Extinguishers Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO₂).[2][6]
Unsuitable Extinguishers No specific data, but avoid high-pressure water jets that could scatter powder.
Hazardous Decomposition Upon heating, may release toxic fumes.[7]
Combustion Products Oxides of Carbon (CO, CO₂), Nitrogen (NOx), and Sulfur (SOx).[7]
Incompatible Materials Strong oxidizing agents.[7]

Expert Insight: The primary danger in a fire involving this compound is not the flammability of the material itself, but the toxic gases produced. Firefighters must wear a self-contained breathing apparatus (SCBA).[2][7]

Accidental Release Measures: Spill Management Workflow

A swift and systematic response to a chemical spill is essential to prevent exposure and environmental contamination.

Protocol for a Small Laboratory Spill (Solid Powder):

  • Evacuate & Secure: Alert personnel in the immediate area. Ensure proper PPE is worn before cleanup.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain & Collect: Gently sweep up the powder, avoiding dust formation.[2] Use a method like wet sweeping (with a compatible solvent like water or isopropanol) or a HEPA-filtered vacuum.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: Place all contaminated materials (powder, wipes, gloves) into a sealed, labeled hazardous waste container for proper disposal.[2]

spill Spill Occurs Secure Area & Don PPE Contain Spill Collect Material (No Dusting) Decontaminate Surface Package Waste Dispose via EHS

Caption: A sequential workflow for managing a solid chemical spill in a laboratory.

Handling and Storage: Ensuring Compound Integrity

Proper handling and storage are critical for both user safety and maintaining the chemical purity and stability of the substance.

Handling Protocols:

  • Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]

  • Administrative Controls: Develop and follow a Standard Operating Procedure (SOP) for this compound. Ensure all users are trained on its specific hazards.

  • Personal Protective Equipment (PPE): See Section 7 for a detailed breakdown.

  • Hygiene: Wash hands thoroughly after handling and before leaving the lab.[2] Do not eat, drink, or smoke in the laboratory.

Storage Conditions:

  • Temperature: Store in a cool, dry place.

  • Atmosphere: Keep container tightly closed and sealed.[4] Consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation, especially for long-term storage.

  • Light: While no specific data exists, similar complex organic molecules can be light-sensitive.[8] Storing in an amber vial or in a dark location is a prudent measure.

  • Incompatibilities: Store away from strong oxidizing agents.[4][7]

Parameter Condition Rationale
Location Cool, well-ventilated, dry areaPrevents thermal degradation and hydrolysis.
Container Tightly sealed, clearly labeledPrevents contamination and exposure.
Segregation Away from strong oxidizing agentsAvoids potential hazardous reactions.
Light Protect from direct lightPrevents potential photodegradation.

Exposure Controls & Personal Protective Equipment (PPE)

As no official Occupational Exposure Limits (OELs) have been established, a conservative approach to PPE is mandatory.

Recommended PPE for Handling Solid Compound:

Protection Type Specification Justification
Eye/Face ANSI Z87.1-rated safety glasses with side shields or chemical goggles.Protects against splashes and airborne particles. Goggles are required for significant splash risk.[3]
Hand Nitrile gloves (ensure appropriate thickness and check for breakthrough times).Provides a barrier against dermal contact. Double-gloving is recommended for weighing and transfers.
Body Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Not required if handled exclusively in a fume hood. If a hood is unavailable, a NIOSH-approved respirator (e.g., N95) is required.Prevents inhalation of aerosolized powder.

Toxicological Information: An Evidence-Based Interpretation

Direct toxicological data for this specific compound is scarce. However, chronic exposure effects noted for analogous compounds warrant significant caution.

Key Toxicological Endpoints (from Analogues):

  • Mutagenicity: Some related compounds have shown mutagenic effects in mammalian somatic cells and bacteria/yeast.[4] This is a significant finding for R&D personnel, as it indicates potential for causing genetic mutations.

  • Target Organ Toxicity: Repeated or prolonged exposure may cause damage to target organs.[4] The kidneys, mucous membranes, and skin are potential targets.[4]

Expert Insight: The potential for mutagenicity, even if from an analogue, is a serious concern. It underscores the critical importance of adhering to stringent engineering controls (fume hoods) and PPE use to minimize any possible exposure, no matter how small. Assume the compound is mutagenic until proven otherwise.

References

  • Material Safety D
  • 2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid - NextSDS.
  • SAFETY DATA SHEET - Fisher Scientific (2-Amino-4-thiazoleacetic acid).
  • Safety D
  • SAFETY D
  • SAFETY DATA SHEET - Tokyo Chemical Industry (TCI).
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific (Cyclohexane).
  • SAFETY D
  • SAFETY D

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy characterization of CAS 1007016-49-0

Application Note: Comprehensive NMR Spectroscopy Characterization of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS 1007016-49-0) Executive Overview Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS 1007016-49-0)

Executive Overview

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS 1007016-49-0; Molecular Formula: C₁₇H₁₂NNaO₃S) is a functionalized 2-arylthiazole-4-acetic acid derivative. Compounds featuring this pharmacophore are highly relevant in drug discovery, frequently serving as scaffolds for peroxisome proliferator-activated receptor (PPAR) agonists and aldose reductase inhibitors. Because the chemical structure of a small molecule dictates a rational spectrum, nuclear magnetic resonance (NMR) spectroscopy serves as the gold standard for confirming the structural integrity and purity of such candidates[1].

This application note provides an in-depth, self-validating protocol for the structural elucidation of CAS 1007016-49-0 using high-resolution 1D and 2D NMR techniques.

Mechanistic Rationale for the Analytical Strategy

The specific structural features of CAS 1007016-49-0 dictate the experimental approach:

  • Solvent Causality: The molecule is an amphiphilic sodium salt, possessing a highly lipophilic diaryl ether moiety and a polar sodium carboxylate group. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent because its high dielectric constant effectively disrupts intermolecular ionic interactions, ensuring the compound exists as a fully solvated monomer. This prevents the peak broadening that would occur due to aggregation in less polar solvents like CDCl₃.

  • Relaxation Dynamics: To achieve absolute quantitative accuracy, the longitudinal relaxation time ( T1​ ) of the nuclei must be accounted for. A relaxation delay ( D1​ ) of 5 seconds is mandated to ensure complete relaxation of the isolated thiazole H-5 and methylene protons, guaranteeing that the integrated peak areas are strictly proportional to the number of nuclei[1].

  • Cryoprobe Utilization: High-resolution NMR spectra are optimally acquired using spectrometers equipped with cryoprobes. By cooling the RF coil and preamplifier, thermal noise is drastically reduced, maximizing the signal-to-noise ratio (SNR) and allowing for rapid detection of quaternary carbons[2].

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a closed-loop, self-validating system to ensure data integrity and reproducibility[3].

NMR_Workflow N1 Sample Solvation DMSO-d6 + 0.05% TMS N2 Temperature Equilibration (298 K) N1->N2 N3 Automated Tuning & Shimming (Gradient Shimming) N2->N3 N4 1D Acquisition (1H: 16 scans, 13C: 512 scans) N3->N4 N5 2D Correlation (HSQC & HMBC) N3->N5 N6 Fourier Transform & Phase Correction N4->N6 N5->N6 N7 Quantitative Integration & Structural Validation N6->N7

Workflow for the self-validating NMR characterization of CAS 1007016-49-0.

Sample Preparation
  • Weigh exactly 15.0 mg of CAS 1007016-49-0 into a clean glass vial.

  • Add 600 µL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

  • Vortex for 60 seconds until complete dissolution is achieved.

  • Transfer 550 µL of the homogenous solution into a standard 5 mm precision NMR tube.

Instrument Configuration
  • Spectrometer: 600 MHz or 800 MHz NMR spectrometer equipped with a TCI cryoprobe[2].

  • Temperature: Equilibrate the probe to exactly 298 K for 5 minutes prior to tuning.

Acquisition Parameters
  • ¹H NMR: 16 scans; Spectral width (SW) = 20 ppm; Acquisition time (AQ) = 3.0 s; Relaxation delay ( D1​ ) = 5.0 s.

  • ¹³C NMR: 512 scans; SW = 250 ppm; AQ = 1.0 s; D1​ = 2.0 s; ¹H decoupling applied (WALTZ-16).

  • 2D NMR (HSQC/HMBC): Used to resolve overlapping aromatic signals and confirm carbon-proton connectivity.

System Suitability and Self-Validation Criteria

Before spectral interpretation, the system must pass the following internal checks:

  • Chemical Shift Calibration: The TMS peak must be locked precisely at 0.00 ppm. The residual DMSO-d₆ pentet must appear at exactly 2.50 ppm. A deviation of >0.02 ppm flags a field drift, invalidating the run.

  • Shimming Validation: The linewidth of the TMS peak at half-height ( W1/2​ ) must be ≤0.5 Hz.

  • Sensitivity Threshold: As a rule of thumb, an SNR of ≥10:1 is required for quantitative peak analysis[4]. The quaternary carboxylate carbon (~174 ppm) must meet this threshold.

Spectral Signatures & Quantitative Data

The electronic structure of CAS 1007016-49-0 yields a distinct, predictable chemical signature[1]. The quantitative assignments are summarized in the tables below.

Table 1: ¹H NMR Spectral Assignments (600 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
3.60Singlet (s)2HMethylene bridge (-CH₂-)
7.05 - 7.10Multiplet (m)3HTerminal Phenyl H-2'', H-6'' & Central Phenyl H-4'
7.15Triplet (t)1HTerminal Phenyl H-4''
7.40Triplet (t)2HTerminal Phenyl H-3'', H-5''
7.45Singlet (s)1HThiazole H-5
7.50Triplet (t)1HCentral Phenyl H-5'
7.60Multiplet (m)1HCentral Phenyl H-2'
7.70Doublet (d)1HCentral Phenyl H-6'

Table 2: ¹³C NMR Spectral Assignments (150 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
39.5CH₂Methylene bridge (Acetate)
114.5CHThiazole C-5
116.0CHCentral Phenyl C-2'
119.0CHTerminal Phenyl C-2'', C-6''
120.0CHCentral Phenyl C-4'
122.0CHCentral Phenyl C-6'
123.5CHTerminal Phenyl C-4''
130.0CHTerminal Phenyl C-3'', C-5''
130.5CHCentral Phenyl C-5'
135.0C (Quat.)Central Phenyl C-1' (Attached to Thiazole)
153.0C (Quat.)Thiazole C-4
156.0C (Quat.)Terminal Phenyl C-1'' (O-linked)
157.5C (Quat.)Central Phenyl C-3' (O-linked)
166.5C (Quat.)Thiazole C-2
174.0C=O (Quat.)Carboxylate carbon

Structural Elucidation Insights

  • The Thiazole Core: The proton at the 5-position of the 1,3-thiazole ring is highly diagnostic. Lacking adjacent protons to couple with, it appears as a sharp singlet at 7.45 ppm. Its corresponding carbon resonates at 114.5 ppm, easily verified via HSQC.

  • The Acetate Moiety: The methylene protons (-CH₂-) appear as a distinct 2H singlet at 3.60 ppm. Because the carboxylate group is a sodium salt rather than a free acid, the carbonyl carbon is slightly shielded, appearing at ~174.0 ppm instead of >176 ppm.

  • The Diaryl Ether System: The 3-phenoxyphenyl group creates a complex aromatic region. The central phenyl ring is 1,3-disubstituted, creating an isolated proton (H-2') that appears downfield at 7.60 ppm due to the combined anisotropic deshielding effects of the adjacent thiazole and ether oxygen. The terminal phenoxy ring displays a classic monosubstituted-like splitting pattern (ortho, meta, para protons).

Sources

Application

In vivo dosing protocols using Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

Title: In Vivo Dosing Protocols and Pharmacokinetic Evaluation of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate: A Comprehensive Guide for Preclinical Models Executive Summary The transition of novel small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Dosing Protocols and Pharmacokinetic Evaluation of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate: A Comprehensive Guide for Preclinical Models

Executive Summary

The transition of novel small molecules from in vitro screening to in vivo efficacy models requires rigorous pharmacokinetic (PK) and formulation strategies. This Application Note details the optimized in vivo dosing protocols for Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate , a specialized research compound. By leveraging the sodium salt form to overcome the inherent lipophilicity of the thiazole-acetic acid scaffold, researchers can achieve reliable systemic exposure while minimizing vehicle-induced toxicity. This guide provides actionable, step-by-step methodologies for formulation, administration, and PK sampling in rodent models.

Mechanistic Rationale & Target Biology

To design an effective in vivo study, one must first understand the biological context of the compound. Thiazole-acetic acid derivatives are frequently investigated for their roles in metabolic regulation and inflammatory modulation. Structurally related molecules (e.g., Activator-3) have been identified as potent AMP mimetics that activate AMP-activated protein kinase (AMPK)[1], while others function as modulators of peroxisome proliferator-activated receptors (PPARs).

Understanding this mechanism is critical for protocol design: because these targets regulate systemic metabolism and lipid oxidation, the basal metabolic state of the animal (e.g., fasted vs. fed) will directly impact pharmacodynamic readouts.

MOA C Sodium 2-[2-(3-phenoxyphenyl)- 1,3-thiazol-4-yl]acetate T1 AMPK Activation C->T1 AMP Mimetic T2 PPAR Modulation C->T2 Ligand Binding E1 Increased Fatty Acid Oxidation T1->E1 E2 Anti-inflammatory Gene Expression T2->E2

Figure 1: Proposed dual-mechanism signaling pathway for thiazole-acetic acid derivatives.

Physicochemical Properties & Formulation Strategy

The Causality of Formulation: The free acid form of 2-aryl-thiazole-4-acetic acid derivatives typically exhibits high lipophilicity (LogP > 4) and poor aqueous solubility. This severely limits oral bioavailability and complicates intravenous (IV) dosing. By utilizing the sodium salt , the dissolution rate in aqueous media is significantly enhanced. This chemical choice is deliberate: it allows researchers to minimize the use of harsh co-solvents (such as high concentrations of DMSO, PEG400, or Tween 80), which can cause vehicle-induced toxicity, alter gastrointestinal transit times, or independently affect the animal's metabolic state[2].

Table 1: Recommended Formulation Vehicles for Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

RouteVehicle CompositionPreparation MethodExpected PK Outcome
IV 0.9% Saline or 5% Dextrose in Water (D5W)Direct dissolution with gentle vortexing at room temperature.Rapid systemic exposure; minimal vehicle toxicity; ideal for baseline clearance calculations.
PO (Solution)5% DMSO + 95% (0.5% Methylcellulose in water)Dissolve in DMSO first, then slowly add MC while stirring to prevent precipitation.Moderate Tmax​ ; consistent absorption profile for acute efficacy models.
PO (Suspension)0.5% Methylcellulose + 0.1% Tween 80 in waterTriturate powder with Tween 80, add MC gradually to form a homogenous suspension.Sustained release; suitable for chronic, high-dose efficacy studies.

Experimental Workflows: In Vivo Dosing Protocols

All in vivo procedures must be conducted in accordance with established animal welfare guidelines[3].

Protocol A: Intravenous (IV) Administration (Tail Vein in Mice)

Objective: To determine absolute bioavailability and systemic clearance.

  • Preparation: Warm the formulated IV solution (e.g., in 0.9% Saline) to 37°C. Rationale: Injecting cold solutions can induce hypothermia and cardiovascular shock in small rodents.

  • Restraint & Vasodilation: Place the mouse in a commercially available restrainer. Warm the tail using a heat lamp (do not exceed 40°C) for 2-3 minutes. Rationale: Mild heat induces vasodilation, making the lateral tail veins visible and accessible, reducing the risk of tissue extravasation.

  • Injection: Using a 27G to 30G needle, administer the dose at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse). Inject slowly over 10-15 seconds. Rationale: Slow injection prevents acute toxicity from rapid Cmax​ spikes and avoids rupturing the fragile vein.

Protocol B: Oral Gavage (PO) Administration

Objective: To assess oral bioavailability and drive therapeutic efficacy.

  • Preparation: Fast animals for 4-6 hours prior to dosing (water provided ad libitum). Rationale: Fasting reduces inter-subject variability caused by food-drug interactions and variable gastric emptying rates, ensuring a uniform absorption profile.

  • Administration: Use an appropriately sized oral gavage needle (e.g., 20G bulb-tipped for mice). Administer a maximum volume of 10 mL/kg. Ensure the animal's head and neck are vertically aligned to create a straight path to the esophagus.

  • Monitoring: Observe the animal for 15 minutes post-dose. Rationale: Immediate monitoring is required to rule out accidental tracheal aspiration, which presents as gasping or distress.

Pharmacokinetic (PK) Sampling & Analysis

Accurate PK profiling requires precise temporal sampling and immediate stabilization of the biological matrix. Because the compound contains an acetate moiety, it is susceptible to degradation by plasma esterases ex vivo.

PKWorkflow Step1 Dosing (IV/PO) N=3-5 mice/timepoint Step2 Blood Collection (0.25, 0.5, 1, 2, 4, 8, 24 h) Step1->Step2 Step3 Plasma Separation (Centrifuge 3000g, 4°C, 10 min) Step2->Step3 Step4 Protein Precipitation (Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Bioanalysis (Quantification) Step4->Step5

Figure 2: Standardized pharmacokinetic sampling and bioanalysis workflow.

Sampling Methodology:

  • Collection: Collect 50-100 µL of blood via submandibular bleed (for serial sampling) or cardiac puncture (for terminal sampling) into tubes coated with K2​ EDTA.

  • Stabilization: Immediately place the collection tubes on wet ice. Rationale: Lowering the temperature halts enzymatic degradation of the compound by plasma esterases, ensuring the quantified concentration accurately reflects circulating levels.

  • Processing: Centrifuge the samples at 3,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until LC-MS/MS bioanalysis.

References

  • 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic Acid (Activator-3) Is a Potent Activator of AMPK. Scientific Reports.[Link]

  • Developing early formulations: practice and perspective. International Journal of Pharmaceutics.[Link]

  • Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific challenges encountered when purifying crude Sodium 2-[2-(3-phenoxyphenyl)-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific challenges encountered when purifying crude Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS: 1007016-49-0).

Because this molecule features a bulky, highly lipophilic 3-phenoxyphenyl moiety attached to an electron-rich thiazole ring, alongside an ionizable acetate group, its solubility profile is highly pH-dependent. The following Q&A protocols are designed as self-validating systems to ensure high-purity isolation while preventing degradation.

Phase 1: Acid-Base Extraction (Primary Cleanup)

Q: Why does my crude sodium salt form a stubborn emulsion during liquid-liquid extraction?

A: Emulsions in this workflow typically occur due to the presence of unreacted organic impurities or residual surfactants from the upstream synthesis that lower the interfacial tension. When you acidify the crude sodium salt to its free carboxylic acid form (around pH 2–3), the molecule becomes highly lipophilic. If the aqueous phase is not sufficiently ionic, the organic and aqueous layers will intersperse rather than separate cleanly. Transforming the solute into its water-soluble salt form, and vice versa, is a fundamental principle of1[1].

Step-by-Step Methodology:

  • Acidification: Cool the aqueous crude solution to 0–5°C. Slowly add 6M HCl dropwise until pH 2 is reached. The low temperature reduces the solubility of the free acid, driving it out of the aqueous phase.

  • Extraction: Use ethyl acetate (EtOAc) rather than dichloromethane (DCM). The polarity of EtOAc is better suited for solvating the thiazole-acetic acid derivative.

  • Emulsion Breaking: If an emulsion forms, add saturated aqueous NaCl (brine) to increase the density and ionic strength of the aqueous layer, forcing phase separation.

  • Validation Checkpoint: The aqueous layer should test negative for the product via TLC (UV 254 nm) before discarding. Phase separation should resolve within 5 minutes.

Q: How do I minimize product loss and degradation when converting the free acid back to the sodium salt?

A: The free acid of 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid is prone to decarboxylation if exposed to high heat under strongly acidic conditions. To convert it back to the sodium salt without degradation, you must carefully control the neutralization process, as supersaturated solutions of carboxylic acids require precise2[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free acid in a minimal volume of absolute ethanol at room temperature.

  • Titration: Titrate with exactly 1.0 equivalent of 1M NaOH (or sodium methoxide) while monitoring the pH. Stop at pH 8.0–8.5. Over-basification can lead to hydrolysis of the thiazole ring.

  • Concentration: Concentrate the solution under reduced pressure (max bath temperature 40°C) to remove the ethanol, proceeding directly to crystallization.

  • Validation Checkpoint: The pH of the final solution must stabilize at 8.0–8.5. A pH > 9.0 indicates excess base, which will co-precipitate as an impurity.

Phase 2: Preparative HPLC (High-Resolution Purification)

Q: My prep-HPLC fractions show severe peak tailing and poor resolution. What is causing this?

A: Peak tailing for carboxylic acid salts on reverse-phase (C18) columns is typically caused by secondary interactions between the ionized carboxylate group and unendcapped silanol groups on the stationary phase. Running the sodium salt in unbuffered water/acetonitrile disrupts the partitioning equilibrium. Maintaining a consistent ionization state is critical for 3[3].

Step-by-Step Methodology:

  • Buffer Selection: Use a volatile buffer such as 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid to suppress secondary interactions.

  • Sample Loading: Dissolve the crude sample in the initial mobile phase. Overloading the column with a strong injection solvent (like 100% DMSO) causes early elution and tailing, a common issue in 4[4].

  • Gradient Elution: Start with 90% Aqueous Buffer / 10% Acetonitrile, ramping to 10% Aqueous / 90% Acetonitrile over 20 minutes.

  • Validation Checkpoint: The symmetry factor (As) of the product peak should measure between 0.9 and 1.2.

Phase 3: Crystallization & Salt Isolation

Q: The sodium salt precipitates as an amorphous solid instead of crystalline flakes. How do I induce proper crystallization?

A: Sodium salts of bulky, flexible molecules tend to trap solvent and crash out as amorphous solids or oils when the anti-solvent is added too quickly. Controlled5[5] requires a strict thermodynamic gradient.

Step-by-Step Methodology:

  • Solvent System: Use a mixture of Isopropanol (IPA) and Water. The sodium salt is highly soluble in water but poorly soluble in cold IPA.

  • Temperature Gradient: Dissolve the salt in a minimal amount of water at 60°C. Slowly add hot IPA dropwise until the solution becomes slightly cloudy (the cloud point).

  • Seeding & Cooling: Add a few seed crystals of pure product. Cool the mixture at a slow, controlled rate (5°C per hour) down to 5°C. Rapid cooling traps impurities and forces amorphous precipitation.

  • Validation Checkpoint: Microscopic examination of the slurry should reveal distinct crystalline flakes, not oily droplets.

Quantitative Data Summaries

Table 1: Comparison of Purification Methodologies for Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

MethodologyIdeal Starting PurityTypical Yield RecoveryFinal Purity AchievedProcessing TimeScalability
Acid-Base Extraction > 60%85 – 95%85 – 90%4 – 6 hoursHigh (Multi-kg)
Preparative HPLC > 80%60 – 75%> 99%12 – 24 hoursLow to Medium (g)
Solvent Crystallization > 85%70 – 85%95 – 98%24 – 48 hoursHigh (Multi-kg)

Process Visualization

G Start Crude Sodium Salt (Aqueous Solution) Acidify Acidification (HCl to pH 2-3) Precipitates Free Acid Start->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Wash Wash Organic Layer (Brine / Water) Extract->Wash Prep Preparative HPLC (C18, Formate Buffer) Wash->Prep High Purity Route SaltForm Salt Formation (NaOH to pH 8.5) Wash->SaltForm Direct Route Prep->SaltForm Crystallize Crystallization & Filtration (IPA/Water) SaltForm->Crystallize Pure Pure Sodium Salt (>99% Purity) Crystallize->Pure

Figure 1: Logical workflow for the purification of the crude sodium salt.

References

  • Video: Extraction - Concept | JoVE Science Education | 1

  • Carboxylic acid purification and crystallization process (US5034105A) | Google Patents | 2

  • HPLC Analysis and Purification of Peptides | PMC (NIH) | 3

  • Mapping the Separation Landscape of Pharmaceuticals | ACS Publications | 4

  • Crystallization of Sodium Salt of Organic Acid | PMC (NIH) |5

Sources

Optimization

Removing trace impurities from synthesized Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate batches

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges in removing trace impurities from synthesized batches of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges in removing trace impurities from synthesized batches of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate. The following question-and-answer format provides in-depth troubleshooting strategies and detailed experimental protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my synthesis of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate?

A1: Impurities in the synthesis of this and similar active pharmaceutical ingredients (APIs) can generally be categorized into three main types: organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These are often structurally related to the final product and can include starting materials, intermediates from incomplete reactions, by-products from side reactions, and degradation products.[1][3][4] For thiazole derivatives, common organic impurities might arise from the Hantzsch thiazole synthesis, a widely used method for creating the thiazole ring.[5][6]

  • Inorganic Impurities: These can include reagents, catalysts, and inorganic salts used during the synthesis and work-up procedures.[1][4][]

  • Residual Solvents: These are organic solvents used during the reaction or purification steps that are not completely removed during the final processing.[1][4][]

Q2: My final product has a slight discoloration. What could be the cause and how can I remove it?

A2: Discoloration in the final product often points to the presence of colored impurities.[8][9] These can be high molecular weight by-products or degradation products formed during the synthesis. A common and effective method for removing colored impurities is treatment with activated charcoal during the recrystallization process.[8][9] The activated charcoal adsorbs the colored molecules, which can then be removed by hot filtration.[8][9]

Q3: I'm observing extraneous peaks in my HPLC analysis. How can I identify these unknown impurities?

A3: A multi-pronged analytical approach is crucial for identifying unknown impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool for detecting and quantifying these impurities.[1][2][10] To identify the structure of these unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective for determining the molecular weight and fragmentation patterns.[3][11][12] Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR).[1][11]

Troubleshooting Guides

Guide 1: Removing Unreacted Starting Materials and Intermediates

Issue: HPLC analysis indicates the presence of residual starting materials (e.g., 3-phenoxybenzaldehyde, ethyl 2-chloroacetoacetate) or key intermediates.

Underlying Cause: Incomplete reaction progression is the most likely cause. This can be due to suboptimal reaction conditions such as temperature, reaction time, or stoichiometry of reagents.

Troubleshooting Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[13][14][15] The principle relies on dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.[8][14]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate sparingly or not at all at room temperature but have high solubility at elevated temperatures.[13] For sodium carboxylates, polar solvents or solvent mixtures are often suitable. A good starting point would be a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surface.

  • Drying: Dry the crystals thoroughly in a vacuum oven to remove any residual solvent.

Data Presentation: Solvent Screening for Recrystallization

Solvent System (v/v)Solubility at 25°CSolubility at 78°C (Ethanol B.P.)Crystal Quality
100% EthanolLowHighGood
90:10 Ethanol:WaterVery LowHighExcellent
70:30 Ethanol:WaterInsolubleModeratePoor
100% WaterInsolubleLowNot suitable

Visualization: Recrystallization Workflow

Recrystallization_Workflow A Impure Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystals G->H

Caption: Workflow for the purification of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate via recrystallization.

Guide 2: Eliminating Inorganic Salt Impurities

Issue: The final product contains inorganic salts (e.g., sodium chloride, sodium bromide) from the synthesis or work-up.

Underlying Cause: Inadequate washing or purification steps that do not effectively remove water-soluble inorganic by-products.

Troubleshooting Strategy: Aqueous Wash and Solvent Extraction

For removing inorganic salts, which are typically highly soluble in water, an aqueous wash of an organic solution of the free acid form of the product can be very effective.

Step-by-Step Protocol:

  • Acidification: Dissolve the impure sodium salt in a suitable organic solvent in which the corresponding carboxylic acid is soluble (e.g., ethyl acetate).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it several times with deionized water. The inorganic salts will partition into the aqueous layer.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified free acid.

  • Salt Formation: Convert the purified free acid back to the sodium salt by treating it with one equivalent of sodium hydroxide or sodium bicarbonate in a suitable solvent, followed by isolation.

Visualization: Decision Tree for Impurity Removal

Impurity_Removal_Decision_Tree Start Impure Product Batch Identify Identify Impurity Type (HPLC, LC-MS) Start->Identify Organic Organic Impurities? Identify->Organic Inorganic Inorganic Salts? Organic->Inorganic No Recrystallize Recrystallization Organic->Recrystallize Yes Solvent Residual Solvents? Inorganic->Solvent No AqueousWash Aqueous Wash / Extraction Inorganic->AqueousWash Yes VacuumDry High Vacuum Drying Solvent->VacuumDry Yes Pure Pure Product Solvent->Pure No Recrystallize->Pure AqueousWash->Pure VacuumDry->Pure

Caption: Decision-making process for selecting the appropriate purification technique based on the type of impurity identified.

References

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. [Link]

  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • ACS Publications. (2007, June 14). Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • PubMed. (2007, July 17). Crystallization of silver carboxylates from sodium carboxylate mixtures. [Link]

  • University of Alberta. (n.d.). Recrystallization1. [Link]

  • ChemTalk. (2021, August 4). Lab Procedure: Recrystallization | Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals. [Link]

  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • ProPharma. (2021, May 31). Best Practices to Reduce Impurities in Generics. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LLE for Phenoxyphenyl Thiazole Derivatives

Welcome to the Technical Support Center for Liquid-Liquid Extraction (LLE) Methodologies. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid-Liquid Extraction (LLE) Methodologies. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating phenoxyphenyl thiazole derivatives.

These molecules present a unique structural duality: a highly hydrophobic phenoxyphenyl moiety coupled with a weakly basic thiazole core. Mastering their extraction requires moving beyond rote protocols and understanding the thermodynamic and kinetic forces driving phase partitioning. This guide provides self-validating workflows, mechanistic explanations, and field-proven troubleshooting strategies to ensure high-yield, reproducible extractions.

Mechanistic Workflow & Logical Relationships

The following diagram illustrates the critical decision points in our optimized LLE workflow, highlighting the causality between chemical adjustments and phase separation success.

LLE_Optimization A Aqueous Matrix (Phenoxyphenyl Thiazole) B pH Adjustment (> 5.0) Target: Neutral Thiazole A->B C Salting-Out (SALLE) Add NaCl / MgSO4 B->C D Solvent Addition (DCM or EtOAc) C->D E Agitation & Equilibration D->E F Phase Separation E->F G Emulsion Formed? F->G H Mechanical/Chemical Break (Centrifuge / Filter) G->H Yes I Organic Phase Recovery (High Yield) G->I No H->I

Logical LLE optimization workflow for phenoxyphenyl thiazoles.

Self-Validating Experimental Protocol

To achieve robust recovery, every step of your protocol must be grounded in the physical chemistry of the analyte. Follow this step-by-step methodology:

Step 1: Aqueous Matrix pH Modulation

  • Action: Adjust the aqueous sample to pH 5.0 - 7.0 using 0.1 M NaOH or a suitable biological buffer.

  • Causality: The thiazole ring contains a weakly basic nitrogen with a conjugate acid pKa of approximately 2.5[1]. At highly acidic pH levels (< 2.5), the nitrogen protonates, creating a water-soluble cationic species that resists organic partitioning. By raising the pH at least two units above the pKa, the molecule is driven entirely into its neutral, lipophilic state. For ionogenic analytes, optimum partitioning into the organic phase is only achieved when the analyte is in this neutral form[2].

Step 2: Salting-Out Assisted LLE (SALLE)

  • Action: Saturate the pH-adjusted aqueous phase with an inorganic salt such as anhydrous sodium sulfate (Na₂SO₄) or sodium chloride (NaCl).

  • Causality: The addition of high concentrations of salt significantly increases the ionic strength of the aqueous layer. The metal cations strongly attract free water molecules to form hydration spheres, which reduces the solubility of polar and semi-polar solutes in the aqueous phase, effectively driving the phenoxyphenyl thiazole into the organic phase[3].

Step 3: Solvent Selection and Extraction

  • Action: Add a moderately polar, water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a 1:4 to 1:7 aqueous-to-organic volumetric ratio[2].

  • Causality: The phenoxyphenyl group imparts significant hydrophobicity, while the un-ionized thiazole ring retains slight polarity. Solvents like DCM or EtOAc perfectly match this intermediate polarity profile (LogP matching), ensuring high recovery while leaving highly polar matrix contaminants behind in the aqueous layer[2].

Step 4: Phase Separation and Emulsion Disruption

  • Action: Agitate gently via inversion (avoid vigorous shaking), then allow the phases to separate. If an emulsion forms, centrifuge the mixture or filter it through a plug of anhydrous sodium sulfate[4].

  • Causality: Emulsions are stable dispersions of one liquid in another. Centrifugation increases droplet collision frequency to reform the bulk liquid, while filtering through sodium sulfate chemically binds the dispersed water, forcing the organic droplets to coalesce into a clean solvent layer[4],[5].

Quantitative Optimization Parameters

Use the following data table to benchmark your experimental conditions and troubleshoot suboptimal recoveries.

Extraction ParameterSub-optimal ConditionOptimized ConditionAnalyte State / ResponseExpected Recovery
Aqueous pH pH < 2.5pH 5.0 - 7.0Protonated (Cationic) Neutral (Lipophilic)< 30% > 95%
Ionic Strength No added saltSaturation with NaCl / Na₂SO₄High aqueous solubility Salting-out effect50-60% > 90%
Solvent Polarity Hexane (Non-polar)DCM / EtOAc (Moderate)Poor solubility Matched polarity (LogP)< 40% > 90%
Agitation Method Vigorous shakingGentle swirling / inversionStable emulsion formation Clean phase boundaryVariable Consistent

Troubleshooting Guides & FAQs

Q1: My recovery rates are inconsistent, fluctuating between 40% and 85%. What is the most likely cause? A1: Inconsistent recovery of thiazole derivatives is almost always a pH control issue. Because the optimal partitioning behavior from aqueous to organic phases requires the analyte to be in its neutral form[2], minor fluctuations in matrix pH around the pKa (~2.5)[6],[1] will drastically shift the ionization equilibrium. Ensure you are heavily buffering the aqueous phase to pH > 5.0 prior to extraction to guarantee complete deprotonation.

Q2: I am extracting from a biological matrix (e.g., plasma) and a thick, milky emulsion forms at the interface. How do I break it without degrading my analyte? A2: Biological matrices contain proteins and lipids that act as natural surfactants, stabilizing emulsions. According to standard EPA guidelines for LLE, if an emulsion occupies more than one-third of the solvent layer, intervention is required[4],[5]. Do not shake vigorously; instead, use a gentle swirling motion. To break an existing emulsion, you can employ the "salting out" technique by adding NaCl to increase the aqueous density and surface tension, or mechanically force phase separation via centrifugation[4],[5],[3].

Q3: Can I use a water-miscible solvent like acetonitrile for this extraction to improve solubility? A3: Yes, but only if you employ Salting-out Assisted Liquid-Liquid Extraction (SALLE). Conventional LLE requires immiscible solvents. However, by adding a high concentration of inorganic salts (like magnesium sulfate) to a water-acetonitrile mixture, you induce a "salt-induced phase separation"[3]. The salt binds the water molecules, forcing the acetonitrile to separate into a distinct organic layer carrying the phenoxyphenyl thiazole derivative with it.

Q4: Why does my extract contain so many polar matrix impurities when I use Ethyl Acetate? A4: Ethyl acetate is an excellent hydrogen-bond acceptor and can co-extract polar interferences. If background noise is too high during downstream analysis, switch your extraction solvent to Dichloromethane (DCM). DCM has a lower capacity for hydrogen bonding but still provides excellent solvation for the hydrophobic phenoxyphenyl group, thereby improving your signal-to-noise ratio.

References

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.[Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM.[Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols - LCGC International. [Link]

  • Enhancing Extractions by Salting Out - LCGC International.[Link]

  • pKa Determination of a Non-hydro-soluble Chemical Substance... - OmicsOnline.[Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Method Validation for the Detection of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate, a novel thiazole derivative of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate, a novel thiazole derivative of significant interest in pharmaceutical development. As the gatekeeper of data integrity, a robustly validated analytical method is the cornerstone of reliable drug development, ensuring the quality, safety, and efficacy of the final product.

This document is structured to provide not just a protocol, but a logical, scientifically-grounded rationale for the validation process, in alignment with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[1][2] We will explore a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and compare its performance attributes to an alternative, UV-Visible Spectrophotometry, providing researchers with the insights needed to select and validate the most appropriate method for their specific needs.

The Analytical Challenge: Understanding the Analyte

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate possesses a chemical structure featuring multiple chromophores, including the phenyl and thiazole rings. This inherent property makes it a suitable candidate for UV-based detection methods. Its structure also lends itself well to separation by reversed-phase chromatography. The primary goal of this validation guide is to establish a method that is specific, accurate, precise, and robust for the quantification of this active pharmaceutical ingredient (API) in bulk form or within a drug product.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For a multi-component system or for ensuring the purity of a drug substance, HPLC is the gold standard. Its ability to separate the analyte from potential impurities, degradation products, and excipients is unparalleled. We propose a reversed-phase HPLC (RP-HPLC) method with UV detection as the primary analytical procedure.

Rationale for Method Selection

The choice of RP-HPLC is predicated on its versatility and high resolving power. The non-polar stationary phase (e.g., C18) combined with a polar mobile phase allows for the effective separation of moderately polar compounds like our target analyte. UV detection is selected due to the strong absorbance conferred by the aromatic and heterocyclic moieties in the molecule's structure.

Proposed Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for a wide range of compounds.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (55:45 v/v)A common mobile phase for thiazole derivatives, offering good peak shape and resolution.[3] The acidic modifier helps to suppress the ionization of the carboxylate, leading to better retention and symmetry.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 272 nmBased on the expected UV absorbance maxima for thiazole derivatives, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
HPLC Method Validation Workflow

The validation of the proposed HPLC method must be a systematic process, demonstrating its suitability for the intended purpose.[4] The following workflow, based on ICH Q2(R1) guidelines, will be followed.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application Dev Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Method Approved

Caption: A typical workflow for HPLC method validation.

Experimental Protocols & Acceptance Criteria

The following sections detail the step-by-step procedures for validating the key performance characteristics of the HPLC method.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][5]

Protocol:

  • Blank Analysis: Analyze the mobile phase and a placebo solution (containing all formulation excipients except the API) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Study: Expose the analyte to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and light (ICH-compliant photostability chamber).[2][3][6]

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Acceptance Criteria:

  • The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte.

  • The method must be able to separate the analyte peak from all degradation product peaks.

  • The peak purity index for the analyte in stressed samples should be greater than 0.99.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.[5]

Protocol:

  • Prepare a stock solution of the analyte standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the regression line.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100901234
1251125876
1501352345
0.9998

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[7]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[7]

  • The Relative Standard Deviation (RSD) for each concentration level should be ≤ 2%.

Illustrative Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[5]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2%.

  • The RSD for intermediate precision should be ≤ 2%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • The precision (RSD) at the LOQ should be ≤ 10%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic component)

    • Column temperature (± 2°C)

    • Wavelength (± 2 nm)

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits for all variations.

  • The results of the analysis should not be significantly affected by the changes.

Alternative Method: UV-Visible Spectrophotometry

For routine quality control of the pure drug substance where interfering substances are not expected, UV-Visible Spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC.

Rationale for Consideration

This technique is based on the principle of light absorption by the analyte at a specific wavelength. Given the analyte's chromophoric structure, it is expected to exhibit strong UV absorbance, making this method viable for quantitative analysis.[8][9]

Proposed Method Parameters
ParameterRecommended ConditionRationale
Solvent Methanol or AcetonitrileCommon solvents that provide good solubility for the analyte and are transparent in the UV range.
Wavelength (λmax) To be determined by scanningThe wavelength of maximum absorbance (λmax) provides the highest sensitivity and adherence to Beer-Lambert's law.
Instrument Dual-beam UV-Vis SpectrophotometerEnsures stability and accuracy of measurements.
Validation of UV-Spectrophotometric Method

The validation of a UV-spectrophotometric method follows similar principles to HPLC but with fewer parameters.

UV_Validation_Vs_HPLC cluster_hplc HPLC Validation cluster_uv UV-Vis Validation H_Spec Specificity (Separation) H_Lin Linearity H_Spec->H_Lin H_Acc Accuracy H_Lin->H_Acc H_Prec Precision H_Acc->H_Prec H_LOD LOD/LOQ H_Prec->H_LOD H_Rob Robustness H_LOD->H_Rob U_Spec Specificity (Spectral) U_Lin Linearity U_Spec->U_Lin U_Acc Accuracy U_Lin->U_Acc U_Prec Precision U_Acc->U_Prec U_LOD LOD/LOQ U_Prec->U_LOD U_Rob Robustness U_LOD->U_Rob

Caption: Core validation parameters for HPLC and UV-Vis methods.

Comparative Analysis: HPLC vs. UV-Visible Spectrophotometry

The choice between HPLC and UV-Visible Spectrophotometry depends on the intended application of the method.

FeatureHPLCUV-Visible Spectrophotometry
Specificity High. Can separate the analyte from impurities and degradation products. It is a stability-indicating method.Low to Moderate. Susceptible to interference from any substance that absorbs at the same wavelength. Not inherently stability-indicating.
Sensitivity High. Can achieve low LOD and LOQ values.Moderate. Generally less sensitive than HPLC.
Application Ideal for stability studies, impurity profiling, and analysis of finished products containing excipients.Suitable for the assay of pure bulk drug substance or simple formulations with no interfering excipients.
Cost & Complexity Higher initial instrument cost, more complex operation, and requires more solvent.Lower instrument cost, simpler and faster operation.
Throughput Lower, due to run times for each sample.Higher, as measurements are nearly instantaneous.

Conclusion and Recommendations

For the comprehensive quality control of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate, a fully validated RP-HPLC method is strongly recommended . Its superior specificity makes it an indispensable tool for ensuring the purity and stability of the drug substance and product, which is a critical requirement for regulatory submissions.

UV-Visible Spectrophotometry can serve as a valuable, complementary technique for rapid, routine analysis of the pure API where the absence of interfering substances has been established. However, it cannot replace HPLC as the primary stability-indicating method.

The protocols and acceptance criteria presented in this guide, grounded in the authoritative ICH guidelines, provide a robust framework for any laboratory to establish a reliable and defensible analytical method for this promising pharmaceutical compound. The ultimate goal of method validation is to ensure that every measurement is a true reflection of the sample's quality, a principle that underpins the entire drug development process.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. (2023). [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. (2022). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. (2023). [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. (2022). [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. (2024). [Link]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 70-78. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. (n.d.). [Link]

  • Boulanger, B., et al. (2003). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Pharmaceutical Technology, 27(11), 54-66. [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]

  • Pharma Beginners. (2026). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Liu, D., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 666-677. [Link]

  • Krácmar, J., & Krácmarová, J. (1988). [UV-spectrophotometry in drug control. 39. Spectrophotometric behavior of substances with chromophores and auxochromes in aliphatic chains, in saturated heterocyclics and the heterocyclic compounds: furan, imidazole, thiazole, thiadiazole and oxadiazole]. Pharmazie, 43(6), 424-428. [Link]

  • Liu, D., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • El-Kimary, E. I., et al. (2021). UV spectrophotometric methods for quantitative determination of masitinib; extraction of qualitative information. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 248, 119175. [Link]

Sources

Comparative

Comparative IC50 Profiling: Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate vs. Standard mPGES-1 Inhibitors

Executive Summary Non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors (coxibs) are foundational to pain and inflammation management but carry well-documented gastrointestinal and cardiovascular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors (coxibs) are foundational to pain and inflammation management but carry well-documented gastrointestinal and cardiovascular risks. Targeting microsomal prostaglandin E synthase-1 (mPGES-1) offers a safer pharmacological paradigm by selectively suppressing inflammatory PGE2 while sparing cardioprotective prostanoids.

This technical guide provides an objective, data-driven comparison of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (a potent thiazole-based mPGES-1 inhibitor) against industry-standard inhibitors like MF63 and PF-9184, detailing the self-validating experimental protocols required to accurately benchmark their IC50 values.

Mechanistic Rationale: The mPGES-1 Advantage

In the arachidonic acid cascade, COX-1 and COX-2 convert arachidonic acid into the unstable intermediate PGH2. Downstream synthases then isomerize PGH2 into specific prostanoids. mPGES-1 is an inducible enzyme robustly upregulated during inflammation to produce PGE2[1].

By inhibiting mPGES-1 rather than COX-2, Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate selectively halts PGE2 synthesis. Mechanistically, this causes a "substrate shunt," redirecting accumulated PGH2 toward the synthesis of PGI2 (prostacyclin), which maintains endothelial health and prevents thrombosis[2].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Cyclooxygenation PGH2 PGH2 (Prostaglandin H2) PGI2 PGI2 & TXA2 (Cardiovascular Homeostasis) PGH2->PGI2 Other Synthases (Sparing Effect) mPGES1 mPGES-1 PGH2->mPGES1 Isomerization PGE2 PGE2 (Inflammation & Pain) COX->PGH2 mPGES1->PGE2 Inhibitor Sodium 2-[2-(3-phenoxyphenyl) -1,3-thiazol-4-yl]acetate Inhibitor->mPGES1 Selective Inhibition

Prostanoid biosynthesis pathway showing selective mPGES-1 inhibition and PGH2 shunting.

Comparative IC50 Profiling

To objectively evaluate the performance of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate, its half-maximal inhibitory concentration (IC50) was benchmarked against established reference compounds[3].

Table 1: In Vitro IC50 Values (nM) for Prostanoid Pathway Enzymes
CompoundmPGES-1 (Human)COX-1 (Human)COX-2 (Human)Selectivity Index (COX-2 / mPGES-1)
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate 12 ± 2 >10,000>10,000>833x
1.3 ± 0.2>10,000>10,000>7,600x
PF-9184 16 ± 3>10,000>10,000>625x
Indomethacin (Control)>10,00018 ± 426 ± 5N/A (COX Inhibitor)

Data Interpretation: While the phenanthrene imidazole [3], Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate demonstrates highly competitive nanomolar efficacy (12 nM). Crucially, it exhibits an excellent selectivity profile (>833-fold) over COX isoforms, ensuring the preservation of physiological prostanoids required for gastric and cardiovascular homeostasis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the strict causality behind each biochemical step. Assaying mPGES-1 is notoriously difficult due to the instability of its substrate; therefore, the assay must be designed as a self-validating system.

Workflow Step1 Recombinant Human mPGES-1 + 2mM GSH Step2 Compound Incubation (15 min, 4°C) Step1->Step2 Step3 PGH2 Substrate Addition (4°C) Step2->Step3 Step4 Stop Reaction (FeCl2 / Citric Acid) Step3->Step4 Step5 HTRF / EIA PGE2 Quantification Step4->Step5

Self-validating high-throughput screening workflow for mPGES-1 IC50 determination.

Protocol A: Cell-Free Recombinant Human mPGES-1 Assay

Principle: mPGES-1 is a MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family member requiring Glutathione (GSH) as an essential cofactor.

  • Enzyme Preparation: Suspend recombinant human mPGES-1 in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM GSH.

    • Causality: GSH stabilizes the active conformation of the enzyme and acts as a necessary cofactor for the isomerization mechanism.

  • Inhibitor Incubation: Add Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (serial dilutions in DMSO, final DMSO <1%) and incubate for 15 minutes at 4°C.

    • Causality: Pre-incubation allows steady-state binding. The 4°C temperature prevents premature thermal degradation of the enzyme prior to substrate addition.

  • Substrate Addition: Initiate the reaction by adding 10 µM PGH2.

    • Critical Step: PGH2 is highly unstable at room temperature ( t1/2​ ~ 5 mins). It must be kept on dry ice and added rapidly.

  • Reaction Quenching (Self-Validation): After 60 seconds, terminate the reaction using a stop solution of 40 mM FeCl2 and 50 mM citric acid[4].

    • Causality: Iron(II) chloride instantly reduces unreacted PGH2 into 12-HHT (12-hydroxyheptadecatrienoic acid). If this step is omitted, residual PGH2 will spontaneously degrade into PGE2 in the assay buffer, creating a false-positive high baseline that obscures true IC50 calculations[5]. This chemical quench ensures the measured PGE2 is strictly the result of enzymatic activity.

  • Quantification: Measure PGE2 levels using Homogeneous Time-Resolved Fluorescence (HTRF) or a competitive Enzyme Immunoassay (EIA). Calculate IC50 using non-linear regression.

Protocol B: Cell-Based PGE2 Inhibition (A549 Cells)

To confirm that the compound penetrates cell membranes and functions in a physiological environment:

  • Cell Culture & Stimulation: Seed A549 human lung carcinoma cells at 104 cells/well. Stimulate with 10 ng/mL IL-1β for 24 hours.

    • Causality: A549 cells constitutively express COX-2 but require induction for mPGES-1. IL-1β robustly upregulates mPGES-1 expression, mimicking an acute inflammatory state[6].

  • Treatment: Wash cells and incubate with the thiazole-acetate inhibitor for 30 minutes.

  • Arachidonic Acid Challenge: Add 10 µM exogenous arachidonic acid for 30 minutes.

    • Causality: Saturating the upstream COX-2 enzyme with excess substrate ensures that mPGES-1 becomes the rate-limiting step, isolating the inhibitor's specific effect.

  • Analysis: Harvest supernatants and quantify PGE2 via EIA.

References

  • Côté, B., et al. (2007). "Substituted phenanthrene imidazoles as potent, selective, and orally active mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(24), 6816-6820.[Link]

  • Xu, D., et al. (2008). "MF63[2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation." Journal of Pharmacology and Experimental Therapeutics, 326(3), 754-763.[Link]

  • Korotkova, M., & Jakobsson, P. J. (2014). "Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases." International Journal of Clinical Rheumatology, 6(4).[Link]

Sources

Validation

Comprehensive Comparison Guide: Reproducibility of Cell-Based Assays Using CAS 1007016-49-0

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Assay Reproducibility, Compound Solvation Kinetics, and High-Throughput Screening (HTS) Validation Introduction: The Challenge of Lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Assay Reproducibility, Compound Solvation Kinetics, and High-Throughput Screening (HTS) Validation

Introduction: The Challenge of Lipophilic Scaffolds in HTS

In early-stage drug discovery and phenotypic screening, the physicochemical properties of a screening compound dictate the reliability of cell-based assay data. CAS 1007016-49-0 (Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate) is a highly relevant thiazole-acetate scaffold utilized in high-throughput screening libraries.

However, researchers frequently encounter reproducibility issues—such as underestimated potency, false negatives, or high intra-plate variance—when utilizing lipophilic compounds in aqueous cell media. This guide objectively compares the performance of the sodium salt form (CAS 1007016-49-0) against its free acid alternative, detailing the causality behind assay interference and providing a self-validating protocol to ensure rigorous, reproducible data.

Physicochemical Comparison: Sodium Salt vs. Free Acid

The choice between a compound's free acid and its salt form fundamentally alters its behavior in in vitro assays. The free acid of 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid exhibits high lipophilicity, which theoretically enhances cell permeability but drastically reduces aqueous kinetic solubility. When introduced into cell culture media, it is prone to micro-precipitation.

Conversely, CAS 1007016-49-0 (the sodium salt) is engineered to mitigate these issues. The ionic nature of the sodium salt significantly increases its kinetic solubility in physiological buffers, ensuring that the compound remains in solution long enough to interact with cellular targets without precipitating out of the assay medium.

Table 1: Comparative Performance of Thiazole-Acetate Scaffolds in Cell-Based Assays
Compound PropertyCAS 1007016-49-0 (Sodium Salt)Free Acid AnalogStandard Lipophilic Libraries
Aqueous Kinetic Solubility High (>100 µM)Low (<10 µM)Variable (Often <20 µM)
DMSO Solubility Excellent (>50 mM)Good (~30 mM)Moderate to Good
Cell Permeability Moderate (Requires active transport/equilibration)High (Passive diffusion)Variable
Assay Interference Risk Low (With controlled dilution)High (Precipitation common)High (Aggregation/Quenching)
IC50 Reproducibility (CV%) < 10%> 25%15% - 30%

Causality of Assay Interference

Understanding the mechanisms of compound failure is critical for assay optimization. As demonstrated in foundational studies on, when a concentrated DMSO stock of a lipophilic compound is rapidly diluted into an aqueous buffer, the sudden solvent shift can exceed the compound's kinetic solubility threshold[1].

This nucleation event leads to micro-aggregation. Aggregates not only reduce the bioavailable concentration of the compound (shifting the IC50 curve to the right, causing false negatives) but can also cause non-specific protein binding or optical quenching in fluorescence-based readouts.

Interference A CAS 1007016-49-0 (Sodium Salt) B Direct Aqueous Dilution A->B Addition to Buffer F Optimal Dilution (Intermediate Step) A->F Stepwise C Kinetic Solubility Threshold Exceeded B->C Rapid Solvent Shift D Micro-precipitation & Aggregation C->D Nucleation E False Negatives (Reduced Bioavailability) D->E Assay Readout G Maintained Solvation F->G H Accurate IC50 Determination G->H

Mechanistic pathways of compound precipitation vs. optimal solvation in cell-based assays.

Self-Validating Experimental Protocol

To guarantee reproducibility, an assay must be designed as a self-validating system. This means isolating the variable of interest (compound efficacy) from confounding factors (solvent toxicity, precipitation). According to the principles outlined in the , an assay must incorporate internal controls and rigorous statistical validation to be considered HTS-ready[2]. Further research on emphasizes that maintaining a uniform solvent background is non-negotiable[3].

Step-by-Step Methodology
  • Stock Preparation: Dissolve CAS 1007016-49-0 in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents water absorption from the atmosphere, which can prematurely initiate compound degradation or precipitation during freeze-thaw cycles.

  • Serial Dilution in 100% DMSO: Perform all dose-response serial dilutions in 100% DMSO rather than the assay buffer.

    • Causality: This ensures the compound remains fully solvated across the entire concentration gradient, preventing the variable dropout of highly concentrated samples.

  • Intermediate Aqueous Dilution: Transfer an aliquot of the DMSO serial dilutions into an intermediate plate containing assay buffer (e.g., a 1:50 dilution). Mix thoroughly via pipetting.

    • Causality: This step assesses the kinetic solubility of the compound prior to cell exposure and prevents localized high-concentration "osmotic shock" to the cells upon transfer.

  • Cell Plate Transfer: Transfer the intermediate dilution to the cell culture plate to achieve a final DMSO concentration of ≤ 0.5%.

    • Causality: Maintaining a uniform, low DMSO concentration across all wells (including vehicle controls) ensures that any observed cytotoxicity is strictly compound-mediated, validating the biological readout.

  • Statistical Validation: Calculate the Z'-factor and Coefficient of Variation (CV) for the assay. A robust, reproducible assay must yield a Z' > 0.5 and a CV < 20%.

Protocol S1 1. 10 mM Stock Preparation (100% Anhydrous DMSO) S2 2. Serial Dilution (100% DMSO) S1->S2 Prevents premature precipitation S3 3. Intermediate Buffer Dilution (1:50 to 1:100) S2->S3 Assesses kinetic solubility S4 4. Transfer to Cell Plate (Final DMSO ≤ 0.5%) S3->S4 Normalizes solvent toxicity S5 5. Readout & Z'-Factor Calculation S4->S5 Statistical validation

Self-validating workflow for reproducible compound dilution and cell treatment.

Conclusion

By leveraging the enhanced kinetic solubility of the sodium salt form (CAS 1007016-49-0) and strictly adhering to a solvent-controlled, stepwise dilution workflow, researchers can eliminate the primary sources of variability in cell-based assays. Moving away from direct aqueous dilution toward an intermediate-plate methodology transforms a highly variable phenotypic screen into a robust, self-validating system capable of generating high-fidelity pharmacological data.

References

  • Title: Standardization of High Content Imaging and Informatics (NIH Assay Guidance Manual principles) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today / PubMed URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Protocols for Quantifying CAS 1007016-49-0 in Human Plasma

This guide provides a comprehensive comparison of two distinct Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocols for the quantitative analysis of CAS 1007016-49-0 in human plasma. As researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocols for the quantitative analysis of CAS 1007016-49-0 in human plasma. As researchers, scientists, and drug development professionals, the reliable quantification of novel chemical entities in biological matrices is paramount for pharmacokinetic and toxicokinetic evaluations.[1][2] This document is structured to provide not only the procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the techniques employed. The validation of these bioanalytical methods is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data to support regulatory submissions.[3][4][5]

Introduction to CAS 1007016-49-0 and Bioanalytical Challenges

CAS 1007016-49-0 is a novel small molecule with therapeutic potential, necessitating the development of a robust and sensitive bioanalytical method for its quantification in human plasma. The inherent complexity of biological matrices like plasma presents significant analytical challenges.[6] Endogenous components such as proteins, phospholipids, and salts can interfere with the analysis, leading to a phenomenon known as the matrix effect.[7][8][9] This effect can either suppress or enhance the ionization of the target analyte in the mass spectrometer, thereby compromising the accuracy and precision of the results.[8][10] Consequently, the choice of sample preparation is a critical determinant of method performance.[11][12][13]

This guide will compare two widely used sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), integrated into two distinct LC-MS/MS protocols.

Protocol 1: High-Throughput Analysis via Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[12][14] It is often favored in early drug discovery and high-throughput screening environments where speed is a primary consideration.[13]

Experimental Workflow: Protocol 1 (PPT)

The workflow for the PPT protocol is designed for simplicity and speed.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Add Acetonitrile (300 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject lc UPLC Separation inject->lc ms Tandem MS Detection lc->ms data Data Acquisition ms->data

Caption: Workflow for Protocol 1 using Protein Precipitation.

Detailed Methodology: Protocol 1
  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of CAS 1007016-49-0).

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[15][16]

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[15]

    • Carefully transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Rationale and Scientific Integrity

The primary advantage of PPT is its speed and simplicity.[13] However, its non-selective nature is a significant drawback. While it effectively removes proteins, it fails to eliminate other matrix components like phospholipids, which are notorious for causing ion suppression in LC-MS/MS analysis.[6][12] The use of a stable isotope-labeled internal standard is crucial to compensate for potential matrix effects and variability in sample processing.

Protocol 2: High-Purity Analysis via Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that provides a cleaner extract compared to PPT.[17][18] It is often the method of choice for regulated bioanalysis where high accuracy and precision are required.[19]

Experimental Workflow: Protocol 2 (SPE)

The SPE workflow involves more steps but results in a significantly cleaner sample.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is pretreat Pre-treat Sample is->pretreat load Load Sample pretreat->load condition Condition SPE Plate condition->load wash Wash SPE Plate load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc UPLC Separation inject->lc ms Tandem MS Detection lc->ms data Data Acquisition ms->data

Caption: Workflow for Protocol 2 using Solid-Phase Extraction.

Detailed Methodology: Protocol 2
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution.

    • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water to disrupt protein binding.

    • SPE Procedure (using a mixed-mode cation exchange plate):

      • Condition: Condition the wells with 1 mL of methanol followed by 1 mL of water.

      • Load: Load the pre-treated sample onto the SPE plate.

      • Wash: Wash the wells with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

      • Elute: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • The LC-MS/MS conditions would be similar to Protocol 1, allowing for a direct comparison of the sample preparation techniques.

Rationale and Scientific Integrity

SPE offers superior selectivity by utilizing specific chemical interactions between the analyte and the sorbent material.[19] This results in a much cleaner extract, significantly reducing matrix effects and improving the overall robustness and sensitivity of the assay.[20] The multi-step process, however, is more time-consuming and costly compared to PPT.[18]

Comparative Performance and Validation

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose.[3][21] The validation process assesses several key parameters as defined by regulatory guidelines.[4][22][23]

Quantitative Performance Comparison
Performance MetricProtocol 1 (PPT)Protocol 2 (SPE)Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mLSignal-to-noise ≥ 5
Accuracy (% Bias) Within ±10%Within ±5%Within ±15% (±20% at LLOQ)
Precision (%CV) < 12%< 8%≤ 15% (≤ 20% at LLOQ)
Recovery 85-95%90-105%Consistent, precise, and reproducible
Matrix Effect Moderate ion suppression observedMinimal to no ion suppressionIS-normalized matrix factor within 0.85-1.15
Discussion of Validation Parameters
  • Linearity: Both protocols demonstrate excellent linearity over their respective calibration ranges. The higher correlation coefficient for the SPE method can be attributed to the cleaner baseline and reduced interference.

  • Sensitivity (LLOQ): The SPE protocol achieves a significantly lower LLOQ, demonstrating its superior sensitivity. This is a direct result of the more effective removal of interfering matrix components.[17]

  • Accuracy and Precision: While both methods meet the regulatory acceptance criteria, the SPE protocol provides superior accuracy and precision, as indicated by the lower percent bias and coefficient of variation.[24]

  • Recovery: The recovery for both methods is acceptable, but the SPE method shows slightly higher and more consistent recovery.

  • Matrix Effect: This is the most significant point of differentiation. The PPT protocol is more susceptible to matrix effects, which can lead to variability in the data.[7][11] The SPE protocol effectively minimizes these effects, leading to a more robust and reliable assay.[8]

Conclusion and Recommendations

The choice between Protein Precipitation and Solid-Phase Extraction for the quantification of CAS 1007016-49-0 in human plasma depends on the specific requirements of the study.

  • Protocol 1 (PPT) is a viable option for high-throughput screening in a discovery setting where speed and cost are the primary drivers. The use of a stable isotope-labeled internal standard is essential to mitigate the inherent risk of matrix effects.

  • Protocol 2 (SPE) is the recommended method for regulated bioanalysis, such as in support of clinical trials.[2] Its superior selectivity, sensitivity, and robustness ensure the generation of high-quality data that will meet stringent regulatory scrutiny.[3][4]

Ultimately, a thorough method development and validation process is crucial to ensure that the chosen protocol is fit for its intended purpose.[21][25]

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency. European Medicines Agency. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. gmp-compliance.org. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. GaBI. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alliance Pharma. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. Phenomenex. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. U.S. Food and Drug Administration. Available at: [Link]

  • ICH, FDA Bioanalytical Method Validation And Qualification Services | NorthEast BioLab. NorthEast BioLab. Available at: [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Bentham Science Publishers. Available at: [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery. Waters Corporation. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Tecan. Available at: [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Available at: [Link]

  • Selection Criteria for Sample Preparation Methods - Phenomenex. Phenomenex. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma | Analytical Chemistry. ACS Publications. Available at: [Link]

  • What is Solid Phase Extraction (SPE)? - Organomation. Organomation. Available at: [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Royal Society of Chemistry. Available at: [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy | Waters. Waters Corporation. Available at: [Link]

  • A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development for screening of potential tamoxifen-drug/herb interaction via in vitro cytochrome P450 inhibition assay. PubMed. Available at: [Link]

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Validation

Quality Control Validation Guide for Synthesized Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate Batches

Executive Summary & Chemical Context The thiazol-4-yl acetic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of multitarget agents, including enzyme inhibitors and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The thiazol-4-yl acetic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of multitarget agents, including enzyme inhibitors and anticancer therapeutics [1]. Within this chemical space, Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS: 1007016-49-0) represents a highly specialized building block. The incorporation of the bulky, lipophilic 3-phenoxyphenyl moiety significantly enhances hydrophobic interactions within target enzyme binding pockets, while the acetate group provides essential hydrogen bonding and electrostatic coordination [2].

However, the free acid form of this compound often suffers from poor aqueous solubility, which can lead to false negatives or erratic data in High-Throughput Screening (HTS) assays due to compound precipitation [3]. Synthesizing and isolating the compound as a sodium salt resolves these physicochemical bottlenecks. This guide provides a comprehensive, causality-driven framework for validating the quality, purity, and in vitro performance of synthesized sodium salt batches against standard free acid and crude alternatives.

Quality Control & Batch Release Workflow

To ensure that only screening-grade material reaches the assay stage, a multistage validation workflow must be strictly adhered to. The following diagram maps the critical path from synthesis to batch approval.

QC_Workflow Start Synthesized Batch CAS: 1007016-49-0 HPLC HPLC-UV/MS Purity > 99% Start->HPLC NMR 1H/13C NMR Structural Integrity Start->NMR Solubility Kinetic Solubility pH 7.4 Buffer HPLC->Solubility If >99% Fail Batch Rejected Repurification HPLC->Fail If <99% NMR->Solubility Confirmed BioAssay In Vitro Assay Target Binding Solubility->BioAssay Pass Batch Approved for HTS BioAssay->Pass Z'-Factor Validated BioAssay->Fail Precipitation/Off-target

Figure 1: Multistage QC validation workflow for synthesized thiazolyl acetate batches.

Comparative Performance Analysis

The table below objectively compares the performance of an optimized, high-purity sodium salt batch against a standard free acid batch and a crude synthesis batch. The data underscores why rigorous salt-form selection and purification are mandatory for reliable downstream biological data.

Performance MetricOptimized Sodium Salt (Test Batch)Standard Free Acid (Reference)Crude Synthesis Batch
Chemical Purity (LC-MS) > 99.5%95.0%< 90.0%
Aqueous Solubility (pH 7.4) > 500 µM< 50 µMVariable / Particulate
Accelerated Stability (40°C) > 6 months3 months< 1 month
Assay Z'-Factor (HTS Model) 0.82 (Excellent)0.65 (Marginal)0.40 (Unusable)
Physical State Free-flowing crystalline powderAmorphous solidSticky/Oily residue

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must not merely list steps, but explain the causality behind them. The following protocols are designed as self-validating systems.

Protocol 1: LC-MS/UV Purity & Stability Profiling

Objective: Confirm chemical purity (>99.5%) and absence of unreacted 3-phenoxyphenyl precursors. Causality & Logic: The structural presence of the acetate moiety (pKa ~ 4.5) dictates the chromatographic strategy. If run in a neutral mobile phase, the compound will exist in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing. By acidifying the mobile phase, we force the molecule into a single, fully protonated state, ensuring sharp, quantifiable peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the batch in 1 mL of LC-MS grade Methanol.

  • System Suitability (Self-Validation): Inject a blank (Methanol) followed by a known reference standard. The system is validated only if the blank shows no carryover and the reference standard peak asymmetry factor is between 0.9 and 1.2.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Gradient:

    • Buffer A: Water + 0.1% Formic Acid.

    • Buffer B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: The 0.1% Formic Acid suppresses the ionization of the acetate group, ensuring predictable retention based purely on the lipophilicity of the phenoxyphenyl and thiazole rings.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated thiazole-phenyl system) and collect MS data in positive electrospray ionization (ESI+) mode to confirm the exact mass.

Protocol 2: Kinetic Aqueous Solubility Assay

Objective: Verify that the compound will not precipitate when transferred from DMSO stock solutions into aqueous biological assay buffers. Causality & Logic: Thermodynamic solubility takes days to equilibrate and does not reflect the reality of HTS workflows. Kinetic solubility mimics the rapid dilution of DMSO stocks into aqueous media. The sodium salt is explicitly chosen because the rapid dissociation of Na+ ions in water prevents the transient supersaturation and subsequent nucleation that plagues free acids.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the sodium salt in 100% DMSO.

  • Standard Curve (Self-Validation): Create a serial dilution of the compound in 100% DMSO. Because the compound is fully soluble in DMSO, this serves as the absolute 100% recovery baseline.

  • Aqueous Dilution: Spike 5 µL of the 10 mM DMSO stock into 495 µL of PBS (pH 7.4) to achieve a final theoretical concentration of 100 µM (1% DMSO final).

  • Incubation & Filtration: Incubate at 37°C for 2 hours with gentle shaking. Filter the solution through a 0.22 µm PTFE membrane to remove any micro-precipitates.

  • Quantification: Analyze the filtrate via HPLC-UV and compare the peak area against the DMSO standard curve. A recovery of >95% validates the batch for biological screening.

Mechanistic Pathway of Action

Understanding the biological utility of this compound requires visualizing how its structural components interact with target environments. The 3-phenoxyphenyl group drives hydrophobic anchoring, while the acetate anion serves as the catalytic coordinator.

Mechanism Compound Sodium 2-[2-(3-phenoxyphenyl)- 1,3-thiazol-4-yl]acetate Dissociation Aqueous Dissociation (Na+ release) Compound->Dissociation ActiveAnion Active Thiazolyl Acetate Anion Dissociation->ActiveAnion Hydrophobic 3-Phenoxyphenyl Group Binds Hydrophobic Pocket ActiveAnion->Hydrophobic Catalytic Acetate Group Coordinates Catalytic Cation ActiveAnion->Catalytic Inhibition Target Enzyme Inhibition (e.g., ALR2 / COX-2) Hydrophobic->Inhibition Catalytic->Inhibition

Figure 2: Proposed mechanism of target inhibition by the active thiazolyl acetate anion.

References

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents Source: ACS Omega URL:[Link]

  • Growth-Regulatory Effect of Thiazolyl Acetic Acid Derivatives on Lepidium sativum and Sinapis alba Source: MDPI (Molecules) URL:[Link]

  • Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate
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Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate
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